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Sulfamide

Cat. No.: B024259
CAS No.: 7803-58-9
M. Wt: 96.11 g/mol
InChI Key: NVBFHJWHLNUMCV-UHFFFAOYSA-N
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Description

Structural Classification within Sulfur-Containing Compounds

Sulfamide, also known as sulfuric diamide, is characterized by a central sulfur atom bonded to two oxygen atoms and two nitrogen atoms, with each nitrogen atom also bonded to two hydrogen atoms ontosight.aiwikipedia.org. This structure can be represented as H₂N−S(=O)₂−NH₂ wikipedia.org. Chemically, this compound is classified as an amide of sulfuric acid ontosight.ai.

It serves as the parent compound for the broader class of sulfonamides wikipedia.org. The sulfonamide functional group, a key organosulfur group, has the general structure R−S(=O)₂−NR'R", where R represents an organic group and the sulfonyl group (O=S=O) is connected to an amine group (−NH₂) wikipedia.org. The rigidity of this functional group often leads to crystalline compounds wikipedia.org.

Historical Context of this compound and Sulfonamide Research Evolution

The initial preparation of this compound dates back to 1838, when it was first synthesized by the French chemist Henri Victor Regnault wikipedia.org. While this compound itself was known, the broader impact of sulfonamide research began much later. A pivotal moment in the evolution of sulfur-containing compounds in medicine occurred in the 1930s with the discovery of Prontosil wikipedia.orgwikipedia.org.

Prontosil, an antibacterial drug belonging to the sulfonamide group, was developed by a research team led by Gerhard Domagk at Bayer Laboratories in 1932 or 1933 wikipedia.orgwikipedia.orgwikipedia.org. This discovery was groundbreaking as Prontosil was the first medicine found to effectively treat a range of bacterial infections systemically within the body, paving the way for the "antibiotic revolution" in medicine wikipedia.orgwikipedia.org. Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine for this significant contribution wikipedia.orgwikipedia.org. The active antibacterial component of Prontosil was later identified as sulfanilamide (B372717) wikipedia.orgbiologydiscussion.com.

The initial success of sulfonamides as antimicrobial agents spurred extensive research, leading to the synthesis of numerous derivatives biologydiscussion.comopenaccesspub.org. Over time, the application of sulfonamides expanded significantly beyond their original antibacterial use, demonstrating their versatility in various therapeutic areas nih.govresearchgate.net.

Fundamental Academic Significance of the this compound Moiety

The this compound moiety holds fundamental academic significance due to its diverse utility and chemical properties. It functions as a crucial intermediate in the synthesis of various organic compounds, notably including sulfonamides ontosight.ai. The this compound functional group has become an increasingly prevalent structural feature in medicinal chemistry, highlighting its importance in drug design and development wikipedia.orgekb.eg.

The academic interest in the this compound moiety stems from its ability to impart a wide range of biological activities to molecules containing it. Beyond their historical role as antimicrobial agents, sulfonamide derivatives are extensively explored for their pharmacological properties in numerous other therapeutic contexts nih.govresearchgate.net. This includes their application as anticancer agents, antiglaucoma agents, and inhibitors of various enzymes such as carbonic anhydrase, cyclooxygenase-2 (COX-2), and lipoxygenase nih.govresearchgate.netrevmedchir.ro. Furthermore, they have shown utility as anticonvulsant and hypoglycemic agents nih.gov. In synthetic organic chemistry, sulfonamides are also valuable as protecting groups for hydroxyl (-OH) or amine (-NH) functionalities, allowing for selective chemical transformations ekb.eg.

The versatility of the this compound scaffold, enabling multiple interactions with various biological targets, underscores its continued importance in academic research for the discovery of new compounds to address a growing spectrum of diseases ekb.egrevmedchir.ro.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4N2O2S B024259 Sulfamide CAS No. 7803-58-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

sulfamide
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InChI

InChI=1S/H4N2O2S/c1-5(2,3)4/h(H4,1,2,3,4)
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InChI Key

NVBFHJWHLNUMCV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

NS(=O)(=O)N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

H4N2O2S
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DSSTOX Substance ID

DTXSID5064885
Record name Sulfamide
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Molecular Weight

96.11 g/mol
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CAS No.

7803-58-9
Record name Sulfamide
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Record name Sulphuric diamide
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Advanced Synthetic Methodologies for Sulfamide and Its Derivatives

Direct and Indirect Synthetic Routes

The formation of the S-N bond in sulfamides can be achieved through a variety of pathways, each with its own set of advantages and limitations. These routes often involve the reaction of a sulfur-containing electrophile with a nitrogen-based nucleophile or vice versa.

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of sulfonamide synthesis. ucl.ac.uk This classical approach is widely utilized due to the ready availability of a diverse range of sulfonyl chlorides and amines. thieme-connect.com However, the synthesis of sulfonyl chlorides often requires harsh conditions, such as the use of chlorosulfonic acid or other strong oxidizing and chlorinating agents, which can limit the functional group tolerance of the process. thieme-connect.comnih.gov Furthermore, the reaction itself can generate hydrogen chloride (HCl) as a byproduct, necessitating the use of a base and potentially being incompatible with acid-sensitive substrates. luxembourg-bio.com

To circumvent the limitations associated with sulfonyl chlorides, methods for the direct amidation of sulfonic acids have been developed. These approaches often require an activation step to convert the sulfonic acid into a more reactive intermediate. For instance, sulfonic acids can be activated with triphenylphosphine (B44618) ditriflate to facilitate their direct coupling with amines. researchgate.net Microwave-assisted synthesis has also been shown to be an effective method for the direct conversion of sulfonic acids or their sodium salts into sulfonamides, offering high yields and good functional group tolerance. organic-chemistry.org Another strategy involves the activation of sulfonic acids as their corresponding N-hydroxybenzotriazole esters or Oxyma-O-sulfonates, which can then react with amines under mild, HCl-free conditions. luxembourg-bio.com A one-pot method has also been developed that leverages copper ligand-to-metal charge transfer to convert aromatic carboxylic acids into sulfonyl chlorides, which are then aminated in the same vessel to produce sulfonamides. nih.govacs.org

Table 1: Comparison of Amidation Reactions for Sulfonamide Synthesis

Starting Material Reagents/Conditions Advantages Disadvantages
Sulfonyl Chlorides Primary/Secondary Amines, Base Readily available starting materials, well-established. Harsh synthesis of sulfonyl chlorides, HCl byproduct.
Sulfonic Acids Triphenylphosphine ditriflate, Amines Direct conversion, avoids sulfonyl chlorides. Requires activating agent.
Sulfonic Acids Microwave irradiation, Amines High yields, good functional group tolerance. Requires specialized equipment.
Sulfonic Acids Oxyma-O-sulfonates, Amines Mild conditions, HCl-free, compatible with acid-labile groups. Requires pre-activation of sulfonic acid.
Aromatic Carboxylic Acids [Cu(MeCN)4]BF4, DCDMH, SO2, hv; then Amine, Base One-pot, from readily available carboxylic acids. Multi-component reaction, may have substrate limitations.

Synthesis via Sulfenamide (B3320178) Oxidation

An alternative pathway to sulfonamides involves the oxidation of sulfenamides. This method is advantageous as it starts from lower oxidation state sulfur compounds. The electrochemical oxidative coupling of thiols and amines provides a direct route to sulfonamides, proceeding through a sulfenamide intermediate. nih.gov In this process, the disulfide is initially formed, followed by the generation of an amine radical. The reaction of the aminium radical with the disulfide produces a sulfenamide, which then undergoes two consecutive oxidation steps to yield the final sulfonamide. nih.gov This electrochemical approach is environmentally benign, as it is driven by electricity and does not require sacrificial reagents or catalysts. nih.govsemanticscholar.org

Novel sulfinylamine reagents have emerged as powerful tools for the direct synthesis of primary sulfonamides. One such reagent, N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), reacts with a variety of organometallic reagents, including Grignard and organolithium reagents, to afford primary sulfonamides in good to excellent yields. nih.govacs.orgorganic-chemistry.org This one-step process is convenient and provides access to a broad range of medicinally relevant primary sulfonamides. nih.govacs.org Another developed reagent is a silyl (B83357) sulfinylamine, which allows for the rapid preparation of a wide array of primary sulfinamides from organometallic reagents. These sulfinamides can then be further functionalized. nih.govox.ac.uk

Table 2: Synthesis of Primary Sulfonamides using Sulfinylamine Reagents | Sulfinylamine Reagent | Organometallic Reagent | Key Features | | :--- | :--- | :--- | | N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) | Grignard Reagents, Organolithium Reagents | One-step synthesis, good to excellent yields, broad scope. | | N-silyl sulfinylamine (TIPS-NSO) | Grignard Reagents, Organolithium Reagents, Organozinc Reagents | Rapid preparation of primary sulfinamides as precursors. | Two-step sequence to other sulfonamide derivatives. |

Approaches from Thiols and Sulfinate Salts

Thiols and sulfinate salts represent readily available and cost-effective starting materials for sulfonamide synthesis. The oxidative coupling of thiols and amines has been extensively explored as a direct route to sulfonamides, streamlining synthetic pathways and reducing waste. rsc.orgrsc.orgsemanticscholar.orgresearchgate.net Various oxidizing agents and conditions have been employed for this transformation. For instance, I2O5 can mediate the oxidative S-N coupling between aryl thiols and amines under mild, metal-free conditions. thieme-connect.com An electrochemical method also enables the direct oxidative coupling of thiols and amines. nih.govsemanticscholar.org Another approach involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), followed by reaction with an amine in the same vessel. organic-chemistry.org

Sulfinate salts can also serve as precursors to sulfonamides. They can be reacted with an electrophilic nitrogen source to form the sulfonamide linkage. acs.org Palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate can generate aryl ammonium (B1175870) sulfinates, which are then converted to sulfonamides in a one-pot process by treatment with an amine and sodium hypochlorite (B82951). organic-chemistry.org The reaction of sulfinates with Grignard reagents can also lead to the in situ formation of sulfonamides. organic-chemistry.org Furthermore, the reaction of methyl sulfinates with lithium amides, followed by oxidation of the resulting sulfinamides, provides a route to a variety of sulfonamides in high yields. organic-chemistry.org

Catalytic Synthesis Approaches

Catalysis offers a powerful means to achieve the synthesis of sulfonamides with high efficiency and selectivity, often under milder reaction conditions than traditional methods.

Transition-metal catalysis has been successfully applied to the synthesis of sulfonamides. Copper-catalyzed approaches have been particularly prominent. For example, a copper-catalyzed direct synthesis of sulfonamides from aryl boronic acids, amines, and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as an SO2 surrogate has been reported, demonstrating broad scope and functional group tolerance. nih.gov Another copper-catalyzed method involves the aminosulfonylation of aryldiazonium tetrafluoroborates. organic-chemistry.org Synergistic photoredox and copper catalysis has also been employed for the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. acs.orgacs.org

Palladium catalysis has also found application in sulfonamide synthesis. As mentioned previously, a palladium-catalyzed coupling of aryl iodides and a sulfur dioxide surrogate can generate sulfinates that are then converted to sulfonamides. organic-chemistry.org Additionally, iron-based metal-organic frameworks have been used to catalyze the reaction of sodium arylsulfinate with nitroaromatics to produce N-arylsulfonamides. thieme-connect.com

Table 3: Examples of Metal-Catalyzed Sulfonamide Synthesis

Metal Catalyst Substrates Key Features
Copper Aryl boronic acids, Amines, DABSO Direct synthesis, broad scope, good functional group tolerance.
Copper/Photoredox Aryl radical precursors, Amines, SO2 source Synergistic catalysis, proceeds at room temperature.
Palladium Aryl iodides, DABSO, Amines One-pot process via sulfinate intermediates.
Iron (in MOF) Sodium arylsulfinate, Nitroaromatics Heterogeneous catalysis, recyclable catalyst.

Metal-Catalyzed Processes

Copper-Catalyzed C-N Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type and Chan-Lam couplings, have been instrumental in the synthesis of N-aryl sulfamides. These methods typically involve the coupling of a sulfamide with an aryl halide or boronic acid. While much of the literature focuses on the broader class of sulfonamides, the principles are applicable to the arylation of sulfamides.

A practical, ligand-free copper-catalyzed method for the N-arylation of both aliphatic and aromatic sulfonamides with aryl bromides has been reported. nie.edu.sg This protocol offers a straightforward approach to generating N-arylated products in good to excellent yields. nie.edu.sg For instance, the coupling of various sulfonamides with substituted aryl bromides proceeds efficiently with a copper catalyst, providing a direct route to N-aryl sulfonamides. nie.edu.sg

In a related study, a copper-promoted desulfitative N-arylation of sulfonamides and NH-sulfoximines with sodium arylsulfinates has been developed. organic-chemistry.org This reaction proceeds with catalytic amounts of Cu(II) without the need for an external ligand, offering high efficiency and good tolerance of various functional groups. organic-chemistry.org The optimized conditions typically involve CuCl₂ as the catalyst, K₂CO₃ as the base, and DMSO as the solvent. organic-chemistry.org

Microwave heating has also been employed to accelerate copper-catalyzed N-arylation of sulfonamides with aryl bromides and iodides, enabling shorter reaction times. researchgate.net These copper-based catalytic systems are advantageous due to the low cost and toxicity of the metal. researchgate.net

The table below summarizes representative examples of copper-catalyzed N-arylation of sulfonamide derivatives, which are analogous to this compound coupling reactions.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
CuIdmedaK₂CO₃Toluene11075-95 nie.edu.sg
CuCl₂NoneK₂CO₃DMSO120up to 93 organic-chemistry.org
CuBr₂NoneNoneNone (MW)140up to 81 researchgate.net

This table is illustrative of N-arylation of sulfonamides, a reaction type applicable to sulfamides.

Palladium-Catalyzed Alkylation and Arylation

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of C-N bonds has been extended to this compound chemistry. Palladium-catalyzed cross-coupling reactions provide a versatile and highly efficient means for the N-arylation and N-alkylation of sulfamides.

A general and high-yielding palladium-catalyzed cross-coupling of methanesulfonamide (B31651) with a variety of aryl bromides and chlorides has been developed. acs.org This method is significant as it avoids the use of potentially genotoxic reagents like anilines and methanesulfonyl chloride. acs.org The reaction conditions are mild and demonstrate broad functional group compatibility.

Furthermore, palladium catalysis has been successfully applied to the C-N cross-coupling of chiral tert-butanesulfinamide with aryl halides, yielding N-aryl tert-butanesulfinamides without racemization. organic-chemistry.org While this example involves a sulfinamide, the methodology is highly relevant to the synthesis of chiral, non-racemic sulfamides. The optimized system uses Pd₂(dba)₃ as the palladium source, tBuXPhos as the ligand, and NaOH as the base, with the addition of a small amount of water being crucial for high yields. organic-chemistry.org

The synthesis of sulfinamides from aryl and alkenyl halides and N-sulfinylamines has also been achieved through palladium catalysis. nih.govacs.org This approach is notable for its mild conditions and high functional group tolerance, and the resulting sulfinamides can be readily converted to valuable sulfur(VI) compounds like sulfonamides and sulfamides. nih.govacs.org

The following table presents examples of palladium-catalyzed N-arylation of sulfonamide and sulfinamide precursors.

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂Buchwald-typeK₃PO₄Toluene10070-95 acs.org
Pd₂(dba)₃tBuXPhosNaOHToluene/H₂O9085-98 organic-chemistry.org
SPhos Pd G3NoneHCO₂Cs1,4-Dioxane75up to 85 nih.govacs.org

This table showcases N-arylation of related sulfur-nitrogen compounds, demonstrating the potential for this compound synthesis.

Other Transition Metal Catalysis

Beyond copper and palladium, other transition metals such as nickel, iron, and rhodium have been explored for the synthesis of sulfamides and related compounds. These metals offer alternative reactivity and can provide complementary approaches to existing methods.

Nickel Catalysis: A general method for the N-arylation of sulfamides with aryl bromides has been developed using a dual-catalytic system comprising nickel and a photoexcitable iridium complex. chemrxiv.orgduke.educhemrxiv.org This reaction proceeds at room temperature under visible light irradiation and is notable for its chemoselectivity, leaving aryl boronic esters and aryl chlorides untouched. chemrxiv.orgduke.educhemrxiv.org This photochemically mediated, nickel-catalyzed process represents a significant advancement, offering a complementary strategy to the more established Buchwald-Hartwig coupling methods. chemrxiv.org A nickel/light-driven N-arylation platform has also been reported for the synthesis of aryl sulfoximines and sulfamides from arylthianthrenium salts, addressing the challenge of forming C-N bonds with electron-rich arenes. acs.org

Iron Catalysis: Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for organic synthesis. An iron-catalyzed method for the synthesis of N-arylsulfonamides has been developed using readily available nitroarenes and sodium arylsulfinates. organic-chemistry.org The reaction is catalyzed by FeCl₂ with NaHSO₃ as a reductant under mild conditions. organic-chemistry.org This one-step process is practical, cost-effective, and tolerates a broad range of functional groups. organic-chemistry.org Additionally, iron catalysis has been employed for the synthesis of functionalized sulfilimines and sulfinamidines from sulfenamides, showcasing the versatility of iron in forming various sulfur-nitrogen linkages. rsc.orgnih.govnih.gov

Rhodium Catalysis: Rhodium catalysis has been utilized in the synthesis of organosulfur compounds, including transformations involving S-S bond cleavage of disulfides. mdpi.com While direct rhodium-catalyzed synthesis of sulfamides is less common, rhodium(II) carboxylates have been shown to catalyze the enantioselective oxygen transfer from sulfur to carbon in diazo sulfonylamidines, leading to chiral sulfinylamidines. nih.gov This represents an unusual asymmetric formal reduction of sulfur(VI) to sulfur(IV). nih.gov

Photoredox Catalysis in this compound Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling the formation of chemical bonds under mild conditions. This approach has been successfully applied to the synthesis of sulfamides and their precursors.

As mentioned in the previous section, a notable example is the dual catalytic system of nickel and an iridium photosensitizer for the N-arylation of sulfamides with aryl bromides. chemrxiv.orgduke.edu This reaction proceeds at room temperature and complements traditional cross-coupling methods. The photocatalyst, upon irradiation with visible light, initiates a catalytic cycle that facilitates the C-N bond formation.

Photoredox catalysis has also been employed for the preparation of sulfones and sulfonamides using amine-SO₂ surrogates. nih.gov In these reactions, alkyl and aryl bromides are photocatalytically converted to their corresponding sulfinates, which are then trapped with electrophiles in a one-pot procedure to afford the desired products. nih.gov While this method focuses on sulfonamides, the generation of sulfinate intermediates via photoredox catalysis is a key step that can be adapted for this compound synthesis.

The synthesis of N-unsubstituted enaminosulfones from vinyl azides and sodium sulfinates has been achieved using a metal-free visible light photoredox-catalyzed reaction with eosin (B541160) Y as the photocatalyst. researchgate.net This process involves the generation of a sulfonyl radical, its addition to the vinyl azide, and subsequent transformations to yield the final product. researchgate.net

Electrochemical Synthesis Methods

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for stoichiometric reagents and operating under mild conditions. Electrosynthesis has been successfully applied to the formation of sulfonamides and sulfamides.

An electrochemical oxidative coupling of amines and thiols has been developed for the direct synthesis of sulfonamides. acs.org This method is environmentally benign, with hydrogen as the only byproduct. The reaction exhibits a broad substrate scope and functional group compatibility. acs.org

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern organic synthesis. An organocatalytic approach to the SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) reaction has been developed using N-heterocyclic carbenes (NHCs). thieme-connect.com This method effectively mediates the transformation of sulfonyl fluorides with amines to form sulfonamides. thieme-connect.com The NHC acts as a carbon-centered Brønsted base, activating the substrate through hydrogen bonding. This organocatalytic approach is characterized by mild reaction conditions, broad substrate compatibility, high yields, and scalability, providing a robust platform for the synthesis of a diverse range of sulfonamide compounds, with clear applications for this compound synthesis. thieme-connect.com

Click Chemistry Approaches: Sulfur(VI)-Fluoride Exchange (SuFEx) for this compound and Polythis compound Synthesis

Click chemistry, a concept introduced by K. Barry Sharpless, emphasizes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a powerful click reaction for the formation of S(VI)-containing compounds, including sulfamides. nih.govresearchgate.netrsc.orgchemrxiv.orgscispace.comnih.gov

SuFEx chemistry provides a practical and efficient route to prepare unsymmetrical sulfamides. nih.govresearchgate.netrsc.orgchemrxiv.orgscispace.comnih.gov The iterative addition of two different amines to an electrophilic sulfur(VI) reagent is often challenging due to the instability or insufficient reactivity of the intermediate. chemrxiv.org SuFEx overcomes these limitations due to the mildness, efficiency, and stability of the fluoride-containing intermediate. nih.govchemrxiv.org For example, the reaction of a primary amine with a sulfamoyl fluoride intermediate, generated in situ, allows for the controlled synthesis of N,N'-disubstituted sulfamides. nih.gov

A significant application of SuFEx chemistry is in the synthesis of polysulfamides, which are the –SO₂– analogues of polyureas. nih.govnih.gov These polymers are of interest due to their potential for forming hydrogen-bonded networks. nih.gov The SuFEx polymerization of stable AB-type monomers, containing both a sulfamoyl fluoride and an amine functionality (or a protected amine), has been developed for the preparation of a variety of polysulfamides. nih.gov This method allows for the synthesis of polymers with high thermal stability and tunable glass transition temperatures. nih.govrsc.org The versatility of the SuFEx polymerization enables the incorporation of both aliphatic and aromatic amines, leading to a diverse range of polymer structures. nih.gov

The following table provides an overview of the types of sulfamides and polysulfamides synthesized using SuFEx chemistry.

Product TypeMonomersCatalyst/BaseKey FeaturesReference
Unsymmetrical SulfamidesPrimary amines, sulfamoyl fluoridesDBU, Pyridine (B92270)High yields, broad scope, stable intermediates nih.govresearchgate.netrsc.orgchemrxiv.orgscispace.comnih.gov
PolysulfamidesBis(sulfamoyl fluoride)s, bis(amine)sDBU, PyridineHigh thermal stability, tunable Tg nih.govrsc.org
Degradable PolysulfamidesAB-type monomersDABCOOn-demand polymerization, chemical recyclability nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of sulfamides and their derivatives to mitigate environmental impact, reduce waste, and enhance safety. These approaches focus on the use of sustainable solvents, solvent-free conditions, and efficient catalytic systems.

One prominent strategy involves replacing traditional volatile organic solvents with environmentally benign alternatives. Research has demonstrated successful sulfonamide synthesis in sustainable media such as water, ethanol (B145695) (EtOH), glycerol, and Deep Eutectic Solvents (DES) researchgate.net. A method utilizing sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an efficient oxidant allows for the conversion of thiols to sulfonyl chlorides, which then react in situ with various amines. researchgate.net This process is notable for its mild conditions and a simple, solvent-free workup that often requires only filtration, yielding good to excellent results. researchgate.net For instance, the reaction between thiophenol and morpholine (B109124) has been successfully carried out in a choline (B1196258) chloride/glycerol (ChCl/Gly) DES researchgate.net. Similarly, water has been used as a green solvent, with sodium carbonate employed as an HCl scavenger, providing a simple and efficient method for producing sulfonamide derivatives with high yields and purities researchgate.netmdpi.com.

Flow chemistry represents another significant advancement in the green synthesis of sulfonamides. A fully automated, two-step flow process has been developed for creating libraries of sulfonamides. acs.org This methodology minimizes waste and employs greener media. To overcome solubility issues and prevent precipitate formation in the flow system, polyethylene (B3416737) glycol 400 (PEG 400) has been effectively used as an eco-friendly organic cosolvent. acs.org This approach allows for the rapid and safe synthesis of primary, secondary, and tertiary sulfonamides on a scalable basis acs.org.

Mechanochemistry offers a solvent-free alternative for this compound synthesis. A one-pot, double-step mechanochemical procedure using solid sodium hypochlorite pentahydrate (NaOCl·5H₂O) has been developed. rsc.org This method involves a tandem oxidation-chlorination of disulfides, followed by amination, and works efficiently for both aromatic and aliphatic starting materials. rsc.org The purification process is also designed with environmental considerations in mind, avoiding harsh conditions rsc.org.

The use of recyclable catalysts is a cornerstone of green synthesis. Magnetic nanocatalysts, such as CuFe₂O₄@SiO₂, have been investigated for their utility in synthesizing sulfonamide derivatives. biolmolchem.com These catalysts exhibit good structural stability and can be easily separated from the reaction mixture and recycled, aligning with green chemistry principles biolmolchem.com.

Green ApproachKey Reagents/SolventsDescriptionReference
Sustainable SolventsWater, Ethanol, Glycerol, Deep Eutectic Solvents (e.g., ChCl/Glycerol)Utilizes NaDCC·2H₂O for in situ generation of sulfonyl chlorides from thiols, followed by amination. Features mild conditions and simple filtration workup. researchgate.net
Aqueous SynthesisWater, Sodium CarbonateEmploys water as the solvent and Na₂CO₃ as an HCl scavenger for the reaction between sulfonyl chlorides and amines. researchgate.netmdpi.com
Flow ChemistryPolyethylene Glycol 400 (PEG 400)A rapid, automated, and scalable synthesis using a meso-reactor apparatus. PEG 400 is used as a green cosolvent to maintain solubility. acs.org
MechanochemistrySodium Hypochlorite Pentahydrate (NaOCl·5H₂O)A solvent-free, one-pot synthesis from disulfides and amines mediated by solid reagents under mechanical milling. rsc.org
Recyclable CatalysisCuFe₂O₄@SiO₂ NanocatalystUse of a magnetic nanocatalyst that facilitates the reaction and can be easily recovered and reused. biolmolchem.com

Stereoselective and Enantioselective Synthesis of Chiral this compound Structures

The development of synthetic methods to control the stereochemistry of sulfamides is crucial, as chirality can significantly influence biological activity. Research in this area focuses on creating both centrally and axially chiral this compound-containing structures with high levels of enantioselectivity and diastereoselectivity.

A significant breakthrough has been the enantioselective synthesis of axially chiral sulfonamides. One powerful strategy involves the palladium-catalyzed hydroamination of allenes with aryl sulfonamides. acs.org This method provides a direct and rapid route to a variety of axially chiral sulfonamides. acs.org The resulting products can be synthesized on a gram scale with high yields (up to 99%), excellent enantioselectivities (up to 98% ee), and high diastereomeric ratios (>25:1 d.r.). acs.org The versatility of this method is demonstrated by its application in the synthesis of atropoisomeric non-natural amino acid derivatives and an axially chiral 8-membered cyclic sulfonamide acs.org.

Organocatalysis has also emerged as a vital tool for the enantioselective synthesis of chiral sulfur-containing compounds. For instance, a transition-metal-free, pentanidium-catalyzed sulfur alkylation of sulfenamides has been developed to produce a wide range of enantioenriched aryl and alkyl sulfilimines. nih.gov This protocol is characterized by its mild reaction conditions, exclusive chemoselectivity for sulfur over nitrogen, and high enantioselectivity. nih.gov The practicality of this method is highlighted by its success in gram-scale reactions and in the late-stage functionalization of existing drug molecules nih.gov.

Another approach involves the enantioselective construction of chiral sulfides through the electrophilic azidothiolation and oxythiolation of N-allyl sulfonamides. elsevierpure.comresearchgate.net This transformation is catalyzed by a chiral bifunctional selenide, yielding various chiral vicinal azidosulfides and oxysulfides in good yields with high enantioselectivities (up to 97% ee) and diastereoselectivities (up to >99:1 d.r.). researchgate.net A key feature of this method is its broad substrate scope, accommodating both electrophilic aryl- and alkylthiolating reagents elsevierpure.comresearchgate.net.

Chiral auxiliaries continue to play a role in the synthesis of optically active this compound-related structures. For example, enantioenriched sulfinamides, which are precursors for other chiral sulfur compounds, can be prepared using chiral amines as auxiliaries, with diastereomers being separated by crystallization nih.gov.

Synthetic StrategyCatalyst/AuxiliaryTransformationAchieved SelectivityReference
Atroposelective HydroaminationPalladium-catalystSynthesis of axially chiral sulfonamides from allenes and aryl sulfonamides.up to 98% ee, >25:1 d.r. acs.org
Organocatalytic S-AlkylationPentanidium catalystEnantioselective synthesis of chiral sulfilimines from sulfenamides.High enantioselectivity and exclusive chemoselectivity. nih.gov
Electrophilic FunctionalizationChiral Bifunctional SelenideAzidothiolation and oxythiolation of N-allyl sulfonamides.up to 97% ee, >99:1 d.r. researchgate.net
Chiral Auxiliary Method(R)-N-benzyl-1-phenylethanamineSynthesis of chiral sulfinamides with subsequent diastereomer separation.High enantiopurity after crystallization. nih.gov

Reaction Mechanisms and Reactivity Profiles of Sulfamide Compounds

Mechanistic Investigations of Sulfamide Formation

The synthesis of sulfamides has been approached through various methodologies, with mechanistic understanding evolving alongside synthetic advancements. The classical and most common method involves the reaction of primary or secondary amines with sulfuryl chloride in the presence of a base. rsc.orgcbijournal.com Microwave irradiation can activate the sulfonyl chloride, making the sulfonyl group more susceptible to nucleophilic attack by the amine to form an intermediate, which then eliminates hydrogen chloride to yield the sulfonamide.

Alternative sulfur sources and activation methods have been developed to overcome the limitations of using highly reactive sulfonyl chlorides. nih.govrsc.org One prominent approach is the use of sulfonyl fluorides, which are more stable and offer better selectivity. nih.gov The activation of the S-F bond is crucial for these reactions. For instance, calcium triflimide [Ca(NTf2)2] has been employed as a Lewis acid to activate sulfonyl fluorides, facilitating nucleophilic addition by a wide range of amines to form the corresponding sulfonamides in good yields. nih.govacs.org Preliminary studies suggest that both the divalent cation and the triflimide anion are essential for this conversion. nih.govacs.org Another strategy involves the combination of calcium triflimide and DABCO to activate sulfonyl fluorides for reaction with amines at room temperature. organic-chemistry.org

Oxidative methods provide another pathway to sulfamides. The reaction of thiols with amines in the presence of an oxidizing system like I2/tBuOOH proceeds through a proposed mechanism involving the initial formation of a thiyl radical. rsc.org This radical then undergoes an oxidative combination with ammonia (B1221849) or an amine to form a sulfinamide intermediate, which is subsequently oxidized to the final sulfonamide product. rsc.org Similarly, electrochemical oxidative coupling of thiols and amines involves the generation of an aminium radical that reacts with a disulfide, followed by two consecutive oxidation steps. rsc.org

Table 1: Comparison of Selected this compound Synthesis Methods
Starting MaterialsReagents/CatalystsKey Mechanistic FeatureReference
Amine + Sulfonyl ChlorideBase (e.g., Pyridine (B92270), Triethylamine)Nucleophilic attack of amine on sulfuryl chloride. rsc.orgcbijournal.com
Amine + Sulfonyl Fluoride (B91410)Ca(NTf2)2 (Lewis Acid)Lewis acid activation of the S-F bond for nucleophilic attack. nih.govacs.org
Thiol + AmineI2/tBuOOHOxidative formation of a thiyl radical intermediate. rsc.org
Thiol + Amineβ-MnO2, O2Catalytic direct sulfonylation. rsc.org
Aniline (B41778) + Sulfur DioxideTriethylamine, IodineActivation of SO2 by amine-iodine complexes. wikipedia.org

Carbon-Nitrogen (C-N) Cross-Coupling Reactivity

Palladium-catalyzed cross-coupling reactions have become a powerful tool for forming C-N bonds, and this methodology has been successfully applied to sulfamides. acs.org The Hartwig-Buchwald amination allows for the coupling of this compound with aryl halides (bromo- or iodobenzene) to furnish N-aryl sulfamides. thieme-connect.de Mechanistic investigations point to a catalytic cycle typical for such reactions. The optimal catalyst system often involves a palladium(0) source, such as Pd2(dba)3, and a bulky, electron-rich phosphine (B1218219) ligand like P(t-Bu)3 or tBuXPhos. thieme-connect.deorganic-chemistry.org The reaction proceeds under relatively mild conditions and has been shown to be a convenient procedure for the synthesis of mono-arylated sulfamides. thieme-connect.de

The reduced nucleophilicity of sulfamides compared to simple alkylamines presents a challenge, but the development of specialized ligand systems has enabled these transformations. acs.orgthieme-connect.com The addition of a small amount of water has been found to be important for achieving high yields in some systems, likely by improving the solubility of the inorganic base (e.g., NaOH) used in the reaction. organic-chemistry.orgnih.gov This methodology is crucial for synthesizing complex molecules, as demonstrated in the preparation of intermediates for pharmaceuticals where chemoselective cross-coupling of an aryl bromide with this compound was a key step. acs.org

Table 2: Catalytic Systems for C-N Cross-Coupling of Sulfamides
Catalyst/LigandSubstratesBaseKey FeaturesReference(s)
Pd2(dba)3 / P(t-Bu)3This compound + HaloarenesNot specifiedFurnishes N-aryl sulfamides under mild conditions. thieme-connect.de
Pd2(dba)3 / tBuXPhosSulfinamide + Aryl HalidesNaOHAddition of water improves yield; preserves chirality. organic-chemistry.orgnih.gov
Pd(0) source / BINAP, dppf, dpppThis compound + HaloarenesNot specifiedResulted in more complex reaction mixtures and lower yields compared to P(t-Bu)3. thieme-connect.de

Carbon-Hydrogen (C-H) Amination Reactions

Direct C-H amination represents a highly efficient strategy for C-N bond formation, avoiding the need for pre-functionalized starting materials. Dirhodium catalysts, particularly the strapped carboxylate complex Rh2(esp)2, have proven to be exceptionally effective for promoting C-H amination reactions with this compound-derived substrates. nih.gov These reactions typically involve the in-situ generation of a rhodium nitrene intermediate from a this compound precursor and an oxidant. This highly reactive intermediate then inserts into an aliphatic C-H bond.

The mechanism of rhodium-catalyzed allylic C-H amination has been studied in detail. acs.org Kinetic experiments, stoichiometric studies, and DFT calculations support a process where allylic C-H activation generates a CpRh(π–allyl) complex. An external oxidant then induces a reductive elimination process, proceeding through a Rh(IV) intermediate, to form an allylic acetate (B1210297). The CpRh(III) complex can then act as a Lewis acid to catalyze the final amination of the allylic acetate intermediate. acs.org This methodology has been applied to the intramolecular C-H amination of sulfamate (B1201201) esters to produce cyclic products and intermolecularly with sulfonyl azides as the amino source. nih.govacs.org The choice of catalyst and nitrogen source is critical for achieving high efficiency and selectivity in these transformations. nih.govresearchgate.net

N-Arylation and N-Functionalization Pathways

N-Arylation of sulfamides is a key transformation for accessing a wide range of substituted derivatives. As discussed in section 3.2, palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) is a primary method for achieving this. acs.orgthieme-connect.de This reaction allows for the direct formation of a bond between a this compound nitrogen and an aryl group from an aryl halide. thieme-connect.de The reaction is notable for its functional group tolerance and its applicability to complex molecular scaffolds. acs.org

Beyond arylation, other N-functionalization pathways are also important. For example, N,N'-disubstituted sulfamides can be further substituted to produce tetrasubstituted derivatives. tandfonline.com This highlights the nucleophilic character of the nitrogen atoms in a substituted this compound, allowing them to react with suitable electrophiles. The synthesis of unsymmetrical sulfamides can be achieved by reacting intermediates like 2-hydroxyphenyl-N-benzylsulfamate with various amines, such as benzylamine, cyclohexylamine, or dimethylamine, leading to the displacement of the hydroxyphenyl group and formation of the desired unsymmetrical product. tandfonline.com

Oxidative Transformations Involving this compound Moieties

The this compound moiety can undergo various oxidative transformations, depending on the reagent and reaction conditions. The oxidation of sulfonamides to N-sulfonylimines has been achieved using various methods, including reagents like CrO2, PhI(OAc)2/I2, and TEMPO, although these can suffer from limitations such as the use of metal catalysts or high temperatures. researchgate.net A newer method utilizes N-hydroxyphthalimide under mild conditions to achieve this transformation. researchgate.net

The oxidation of sulfonamide antimicrobials by strong oxidizing agents like Ferrate(VI) (Fe(VI)) has been studied in the context of water treatment. acs.org Kinetic studies show the reaction is first-order with respect to both the sulfonamide and Fe(VI). The reaction mechanism is complex, with the rate being pH-dependent, which relates to the protonation states of both Fe(VI) and the sulfonamide. acs.org For a compound like sulfamethoxazole (B1682508), analysis of the oxidation products suggests that the attack of Fe(VI) occurs at both the isoxazole (B147169) and aniline moieties with minimal preference. acs.org Similarly, photocatalytic oxidation using UV-TiO2 in combination with Fe(VI) has been shown to effectively degrade sulfonamides. nih.gov In this system, Fe(VI) acts as an electron acceptor, scavenging electrons from the TiO2 surface and enhancing the degradation rate. nih.gov Enzymatic oxidation, for example using versatile peroxidase (VP), is another pathway for transformation, yielding oxidized compounds. scielo.org.mx

Hydrolysis and Degradation Mechanisms

Sulfamides and sulfonamides are generally considered to be hydrolytically stable under typical environmental conditions, with long half-lives. nih.govresearchgate.net However, under specific conditions, particularly acidic or basic environments, or in the presence of catalysts, they can undergo hydrolysis.

Mechanistic studies indicate several possible degradation pathways:

S-N Bond Cleavage : This is a common pathway in acid-catalyzed hydrolysis, leading to the formation of sulfanilic acid. nih.govacs.org The hydrolysis rate often decreases with increasing pH because the anionic form of the sulfonamide is less susceptible to hydrolysis than the neutral form. researchgate.net

C-N Bond Cleavage : This pathway can also occur, particularly with heterocyclic sulfonamides, via an aromatic nucleophilic substitution mechanism. It results in the formation of sulfanilamide (B372717). nih.gov

C-S Bond Cleavage : This less common pathway can lead to the formation of aniline. nih.gov

The rate of hydrolysis is influenced by several factors. Acid-catalyzed hydrolysis is generally more favorable than base-catalyzed hydrolysis. researchgate.net For instance, N-alkyl sulfamates undergo specific acid-catalyzed hydrolysis even at alkaline pH. nih.gov The structure of the molecule also plays a role; sulfonamides with six-membered heterocyclic rings may be more easily hydrolyzed than those with five-membered rings. researchgate.net Furthermore, nanoceria (CeO2) has been shown to catalyze the hydrolytic cleavage of sulfonamide drugs under ambient conditions, producing sulfanilic acid, sulfanilamide, and aniline, suggesting it acts as a water-tolerant Lewis acid catalyst. nih.govacs.org Enzymatic degradation is another important pathway, involving the hydrolysis of the amide bond by specific enzymes like sulfamidases or through co-metabolism by bacteria. nih.govnih.govnih.gov

Table 3: Hydrolysis and Degradation of Sulfonamides
ConditionCleavage Pathway(s)Major ProductsKey Mechanistic AspectReference(s)
Acidic (e.g., pH 4.0)S-N, C-NSulfanilic acid, SulfanilamideProtonation facilitates nucleophilic attack by water. nih.govacs.org
Neutral / Alkaline (e.g., pH 7-9)Very Slow / Stable-Anionic form is less reactive towards hydrolysis. nih.govresearchgate.net
Ceria (CeO2) NanocatalystS-N, C-N, C-SSulfanilic acid, Sulfanilamide, AnilineCeria acts as a Lewis acid to catalyze hydrolysis. nih.govacs.org
Enzymatic (Sulfamidase)S-N-Enzymatic catalysis of N-S bond cleavage. nih.gov
Enzymatic (Bacterial co-metabolism)Pterin-conjugation2,4(1H,3H)-pteridinedione-SMXBiotransformation via interaction with dihydropteroate (B1496061) synthetase (DHPS). nih.gov

Electrophilic and Nucleophilic Reactivity of the this compound Group

The reactivity of the this compound group is distinctly dichotomous, characterized by both electrophilic and nucleophilic centers.

Electrophilic Character of the Sulfur Atom: The sulfur atom in the sulfonyl group (SO2) is electron-deficient due to the presence of two highly electronegative oxygen atoms. This makes it a strong electrophilic center, susceptible to attack by nucleophiles. This electrophilicity is the basis for most this compound formation and degradation reactions.

In Synthesis: During formation from sulfonyl fluorides, the sulfur atom is attacked by the nucleophilic amine. Lewis acids like Ca(NTf2)2 enhance this electrophilicity by coordinating to the fluorine atom, making the sulfur even more susceptible to nucleophilic attack. nih.gov

In Hydrolysis: The mechanism of hydrolysis involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the electrophilic sulfur center, leading to the cleavage of an S-N bond. nih.gov

Nucleophilic Character of the Nitrogen Atoms: The nitrogen atoms in the this compound group possess lone pairs of electrons, rendering them nucleophilic. Their nucleophilicity is, however, attenuated by the electron-withdrawing effect of the adjacent sulfonyl group.

N-Functionalization: The nitrogen atoms can act as nucleophiles in reactions like N-arylation via palladium-catalyzed cross-coupling, where the deprotonated this compound anion attacks the palladium-activated aryl halide. thieme-connect.de

Reaction with Electrophiles: Substituted sulfamides can react with electrophiles to form more complex structures, such as tetrasubstituted sulfamides. tandfonline.com The attack of oxidizing agents like Ferrate(VI) can also occur at the aniline moiety of certain sulfonamides, which is a nucleophilic site. acs.org

Computational and Theoretical Investigations of Sulfamide Systems

Quantum Mechanical Studies

Quantum mechanical studies, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting and interpreting the properties of sulfamide and sulfonamide-containing compounds. These methods allow for detailed examination of molecular geometries, vibrational frequencies, and electronic distributions.

Density Functional Theory (DFT) calculations are widely applied to this compound systems, offering a balance between computational cost and accuracy for larger molecular structures. Studies have utilized DFT to explore the supramolecular structures of sulfonamide-substituted silatranes, analyzing electron density distribution and intermolecular interactions such as NH···O-Si hydrogen bonds and CH···O=S short contacts fishersci.pt. These calculations help evaluate the mutual effects of geometry and electronic structure, providing insights into complex interactions fishersci.pt.

For novel sulfonamide compounds, such as ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA), DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to complement experimental data, showing good agreement between computed structural and spectroscopic properties wikipedia.orgwikipedia.orgwikipedia.orgwikidata.org. This approach has also been used to calculate the energies of interactions between molecular units wikipedia.org. In the context of environmental remediation, DFT calculations have investigated the adsorption behavior of sulfonamide drugs like sulfanilamide (B372717), sulfadiazine (B1682646), and sulfadimethoxine (B1681780) on blue phosphorene nanotubes, determining adsorption energies and changes in electronic properties mims.com.

Further applications of DFT include the optimization of geometries and analysis of molecular, electronic, covalent, and non-covalent interactions in sulfonamide Schiff bases, typically using the B3LYP functional with the 6-311G+(d,p) basis set wikipedia.orgwikipedia.org. DFT studies also extend to analyzing the stability of different conformers (e.g., E-forms versus Z-forms) in novel Schiff base sulfonamide analogues, where strong correlations between experimental observations and quantum chemical descriptors have been observed fishersci.co.uk. The impact of solvent environments on molecular characteristics, vibrational frequencies, and nonlinear optical (NLO) properties of sulfonamide derivatives has also been explored using DFT, revealing that the most stable molecular structure is often achieved in the gas phase wikipedia.org. DFT simulations have been used to investigate the electronic structures of sulfonamide antibiotics to understand their reactivity towards ozone oxidation fishersci.ca. Additionally, DFT calculations have been applied to study the adsorption of this compound drugs onto fullerene-like nanocages, determining adsorption energies and their impact on electrical conductivity guidetopharmacology.org.

Ab initio calculations, which are based on fundamental quantum mechanical principles without empirical parameters, provide a high level of accuracy for this compound systems. For this compound itself, ab initio calculations have been crucial in studying its conformational potential energy surface, including S—N bond rotations and nitrogen inversion processes wikipedia.org. These studies identified a cis–trans arrangement of amino groups as the lowest energy conformation, with very low nitrogen inversion barriers, suggesting that certain forms are dominant in the gas phase wikipedia.org. The importance of including d-functions on sulfur in basis sets for correctly describing this compound's bonding has also been highlighted wikipedia.org.

Beyond this compound, ab initio methods have been applied to 2-chloroethylnitrosothis compound compounds (CENS) to determine their lowest-energy conformations and transition states, comparing results across various computational methods wikidata.org. In broader sulfonamide research, ab initio calculations have been combined with structural information to explain conformational effects that influence biological activity thermofisher.com. These methods have also been utilized to evaluate the first hyperpolarizability of sulfonamide amphiphiles mims.com and to predict acid-ionization constants and structural properties of sulfonamide drugs like sulfamethazine (B1682506) and sulfamerazine (B1682647) in aqueous solutions using the polarized continuum model (PCM) fishersci.ca. Furthermore, ab initio calculations have been employed for the theoretical characterization of azo dye sulfonamides, investigating structural, spectroscopic, and electronic properties fishersci.ca. A method known as Ab Initio Bond Lengths-pKa (AIBL-pKa) has been developed to accurately predict the acid/base properties of sulfonamides, demonstrating statistically significant correlations between bond lengths and pKa values wikipedia.org.

Molecular Orbital Analysis

Molecular orbital analysis, particularly the examination of frontier molecular orbitals (FMOs), provides critical insights into the chemical reactivity and electronic properties of this compound and its derivatives.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that govern a molecule's chemical reactivity and electron transfer characteristics. For a sulfonamide Schiff base, HOMOs are typically observed in the pyridine (B92270) and benzene (B151609) rings, the azomethine group, and the oxygen and nitrogen atoms of the sulfonamide group, while LUMOs are present in the oxygen and nitrogen atoms of the sulfonamide group, azomethine group, pyridine ring, and benzene ring of the sulfamethoxazole (B1682508) part wikipedia.orgwikipedia.org. For thiazole-sulfonamide analogs, HOMOs are primarily distributed on specific rings and over the sulfonamide nitrogen atoms, whereas LUMOs show varied distribution patterns wikipedia.org. Higher HOMO energy values are indicative of a molecule's electron-donating ability, while lower LUMO energies suggest good electron-accepting capabilities wikipedia.orgwikipedia.org.

In sulfonamide drugs such as sulfadiazine and sulfamerazine, the electron density in the HOMO is often localized on the benzenesulfonamide (B165840) and amino groups, while the LUMO electron density is concentrated on heterocyclic rings like the pyrimidine (B1678525) ring, suggesting an electron transfer mechanism from the benzene sulfonamide ring and amino group to the heterocyclic ring wikidata.org. The isodensity surfaces of FMOs generally exhibit consistent patterns across thiophene (B33073) sulfonamide derivatives, though the presence of highly electronegative heteroatoms can cause disturbances mims.com. Adsorption of this compound drugs onto nanocages significantly alters the energy levels of both HOMO and LUMO, which in turn influences their electrical conductivity guidetopharmacology.org.

The energy gap (ΔE) between the HOMO and LUMO is a crucial descriptor for predicting a molecule's kinetic stability, chemical reactivity, and charge transfer interactions. A smaller HOMO-LUMO energy gap generally correlates with higher chemical reactivity and biological responsiveness, as less energy is required for electron excitation wikipedia.orgwikipedia.orgfishersci.sewikidata.org.

For a sulfonamide Schiff base, an energy gap of 4.20 eV has been reported, indicating high reactivity and polarizability wikipedia.orgwikipedia.org. Thiazole-sulfonamide analogs exhibit energy gaps ranging from 6.62 eV to 7.92 eV, with higher values signifying greater electronic stability wikipedia.org. Studies on N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide found the most stable structure in the gas phase with the highest energy gap of 10.7376 eV, and observed that a decrease in this gap leads to an increase in first static hyperpolarizability (β), suggesting enhanced nonlinear optical (NLO) properties wikipedia.org. Similarly, for thiophene sulfonamide derivatives, energy gaps between 3.44 eV and 4.65 eV reflect their stability, and hyperpolarizability is inversely related to the squared HOMO-LUMO gap mims.com. For sulfonamide antibiotics, a smaller HOMO-LUMO energy gap has been shown to indicate higher reactivity towards ozone oxidation fishersci.ca. Furthermore, a smaller LUMO-HOMO energy gap in the triplet states of sulfonamides suggests weaker S-N bonds and increased reactivity of the sulfonamide moiety during photolysis probes-drugs.org.

Table 1: Representative HOMO-LUMO Energy Gaps for Sulfonamide Compounds

Compound TypeEnergy Gap (eV)Reference
Sulfonamide Schiff Base4.20 wikipedia.orgwikipedia.org
Thiazole-Sulfonamide Analog 17.91 wikipedia.org
Thiazole-Sulfonamide Analog 27.92 wikipedia.org
Thiazole-Sulfonamide Analog 216.62 wikipedia.org
N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide (Gas Phase)10.7376 wikipedia.org
Azo Dye Sulfonamide3.34 fishersci.ca
New Sulfonamide Compound (S2M-S3)4.09 fishersci.be
Thiophene Sulfonamide Derivatives (Range)3.44–4.65 mims.com
Synthesized Sulfonamide Compound (DIDA)0.1 fishersci.no

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools that establish mathematical relationships between the chemical structure of compounds and their biological activity. These studies are crucial for predicting the activity of new molecules and guiding the design of more potent and selective drugs.

For this compound derivatives, QSAR studies have been conducted to characterize structural features required for selective binding to carbonic anhydrase (CA) isozymes, such as CAI and CAII fishersci.at. These studies often involve electronic descriptors like HOMO and LUMO energies, as well as steric descriptors fishersci.at. For instance, QSAR models have suggested that substituents with high electronegativity and less bulk at the R and R' positions of the this compound derivative [RR'NSO(2)NH(2)] can lead to potent and selective CA-II inhibitory activity fishersci.at.

QSAR investigations have also focused on sulfonamide-based matrix metalloproteinase (MMP) inhibitors, aiming to provide guidelines for designing more effective inhibitors fishersci.ca. These studies have shown that the inhibitory potencies of such compounds against MMPs are significantly correlated with the hydrophobic properties of the molecules, indicating a dominant role for hydrophobic interactions within the enzymes wikidoc.org.

Furthermore, QSAR studies on sulfamate (B1201201) and this compound inhibitors targeting human carbonic anhydrase isozymes I, II, IX, and XII have revealed that molecular shape and size strongly influence inhibition, while lipophilicity appears to be a minor factor citeab.com. The presence of specific molecular fragments, such as C6 (totally substituted benzene), F, O, and NO2, has been found to increase inhibitory activity against certain CA isoforms, whereas fragments like C, CH, CxHy (substituted benzene/naphthalene), and NH can decrease it citeab.com. Three-dimensional QSAR (3D-QSAR) models, such as Topomer CoMFA, have been developed for sulfonamide hydroxamate derivatives as MMP-2 inhibitors, providing theoretical guidance for the synthesis of new inhibitors by highlighting the significance of electrostatic and steric descriptors wikipedia.orgmims.com.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time, providing a dynamic view of molecular systems. While direct MD simulations focusing solely on the simplest this compound (H₂N-SO₂-NH₂) are less commonly reported in isolation, extensive studies have utilized MD simulations to investigate the behavior of various sulfonamide derivatives in complex biological and material systems.

For instance, MD simulations have been employed to explore the interactions between sulfonamides and target proteins, such as triose phosphate (B84403) isomerase (TPI) and hepatitis B virus (HBV) core protein peerj.comresearchgate.net. These simulations provide insights into binding processes, conformational changes upon ligand binding, and the identification of key residues involved in the interaction peerj.comresearchgate.net. Studies on sulfonamide-protein complexes have utilized MD to analyze binding stability, binding free energies, and the impact of amino acid substitutions on affinity peerj.comresearchgate.netconicet.gov.arnih.govnih.gov. For example, MD simulations have confirmed the stable binding modes of novel sulfonamide derivatives with DNA gyrase, suggesting their potential as anti-MRSA agents rsc.org. Similarly, MD studies have assessed the stability of pyrazole-carboxamides bearing sulfonamide moieties when bound to human carbonic anhydrase (hCA I and hCA II) receptors, revealing minor conformational changes and fluctuations nih.gov.

Beyond biological interactions, coarse-grained molecular dynamics (CG-MD) simulations have been applied to polysulfamides, a class of polymers containing this compound linkages. These simulations help in understanding the relationship between polythis compound backbone design and the assembled structure, particularly concerning hydrogen bonding interactions between this compound groups researchgate.net. CG-MD models have successfully reproduced experimentally observed trends in crystallinity for variations in polythis compound backbone designs, highlighting the importance of factors like segment contour length, bulkiness, and segment non-uniformity on hydrogen bonding and orientational order researchgate.net.

The application of MD simulations to this compound systems, whether isolated or within larger molecular assemblies, allows for a detailed examination of their dynamic behavior, intermolecular interactions, and conformational landscapes, which are crucial for understanding their properties and potential applications.

Adsorption Studies of this compound onto Nanomaterials

The adsorption of this compound and, more broadly, sulfonamide compounds onto various nanomaterials has been a subject of significant research, particularly in the context of environmental remediation and sensing applications. These studies elucidate the mechanisms governing adsorption and the factors influencing removal efficiency.

Carbon-based nanomaterials, such as carbon nanotubes (CNTs) and graphene-based materials, are widely investigated adsorbents for sulfonamides due to their large surface area, tunable surface chemistry, and extensive delocalized electron systems researchgate.netresearchgate.net. Research indicates that sulfonamide adsorption onto multiwalled carbon nanotubes (MWNTs) and graphite (B72142) occurs strongly, primarily attributed to π-π electron coupling with the graphene surface of the adsorbent acs.orgacs.orgfigshare.com. The pH of the solution significantly influences adsorption, with the protonated neutral form of sulfonamides generally adsorbing more strongly than their deprotonated anionic counterparts acs.orgfigshare.comtandfonline.com. Studies have shown that adsorption kinetics are fast, often following pseudo-second-order and intraparticle diffusion models, suggesting control by both surface adsorption and diffusion processes tandfonline.com. Adsorption energies of sulfonamide molecules on CNTs have been found to be higher in aqueous environments compared to vacuum, even though the process remains physical adsorption researchgate.netresearchgate.net. The relative adsorption stability on carbon nanotubes varies among different sulfonamides, with sulfamethazine exhibiting higher adsorption energy than sulfadiazine, sulfamerazine, sulfamethoxazole, and sulfanilamide researchgate.netresearchgate.net.

Graphene oxide (GO) and its modified forms have also shown promising adsorption capabilities. Sulfonated graphene oxide (SGO) composites with carboxymethyl cellulose (B213188) and chitosan (B1678972) have demonstrated enhanced adsorption capacities for sulfamethoxazole (SMX) and sulfapyridine (B1682706) (SPD), with the process being spontaneous and pH-dependent nih.gov. Intercalating functional pillars like pentafluorobenzene (B134492) (PFB) and sodium 2,3,4,5,6-pentafluorobenzoate (PFBS) into GO sheets has significantly increased the adsorption capacities for sulfadiazine (SD), with hydrophobic interactions and hydrogen bonding playing key roles nih.gov. Mesoporous graphene produced from plastic waste has also proven effective for rapid sulfamethazine (SMZ) adsorption, mainly through π-π / π+-π electron interactions between the aromatic and pyrimidine rings of SMZ and the graphitic adsorbent d-nb.info.

Other nanomaterials explored for sulfonamide adsorption include:

Blue phosphorene-based nanotubes (BPNTs): Density functional theory (DFT) calculations show weak adsorption of sulfanilamide (SAM), sulfadimethoxine (SMX), and sulfadiazine (SDZ) on pristine BPNTs, but single-vacancy BPNTs can significantly increase adsorption affinity plos.org.

Amorphous nano-carbon (ANC): ANC exhibits large adsorption capacities for sulfadiazine (SD) and sulfamethoxazole (SMZ), involving mechanisms such as cation exchange, electrostatic interaction, hydrophobic effects, hydrogen bonding, and π-π interactions tandfonline.com.

Clay minerals: Adsorption of sulfonamide antimicrobials to clay minerals shows pronounced pH dependence, consistent with sorbate (B1223678) speciation and clay properties, with surface charge density influencing sorption acs.org.

Metal oxides: Theoretical studies using DFT have investigated the adsorption properties and degradation mechanisms of sulfonamides on titanium dioxide (TiO₂) surfaces (e.g., TiO₂(101) and TiO₂(001)) researchgate.net.

N-doped magnetic biochar: This material has been explored for efficient sulfonamide antibiotic removal, with mechanisms involving nitrogen-containing functional groups and highly dispersed iron oxides, and enhanced by π-π electron donor-acceptor (EDA) interactions and Lewis acid-base interactions nih.gov.

The diverse range of nanomaterials and identified adsorption mechanisms underscores the potential for developing highly efficient and reusable adsorbents for this compound and related compounds in various applications.

Theoretical Predictions of Spectroscopic Parameters

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are extensively used to predict the spectroscopic parameters of this compound and its derivatives. These predictions are crucial for understanding molecular structure, vibrational modes, and electronic properties, often complementing or guiding experimental spectroscopic analyses.

DFT calculations, frequently employing basis sets such as B3LYP/6-31G(d,p), B3LYP/6-311++G**, and 6-311G+(d,p), are commonly used to optimize molecular geometries and predict vibrational frequencies (infrared and Raman spectra) scientific.netnih.govnih.govresearchgate.netorientjchem.orgresearchgate.netaip.orgnih.govconicet.gov.arresearchgate.netysu.amdergipark.org.tr. For example, theoretical predictions of vibrational frequencies for sulfonamide compounds like 4-methyl-N-(2-methylphenyl) benzene sulfonamide have been assigned and compared with experimental IR spectra, showing good agreement scientific.net. Similarly, studies on sulfanilamide have involved computing vibrational frequencies using Hartree-Fock/6-21G(*) and DFT/B3LYP/6-31++G(d,p) levels of theory, with assignments based on total energy distribution (TED) calculations researchgate.netresearchgate.net. The theoretical spectrograms (IR and Raman) are often constructed and compared with experimental data, sometimes requiring scaling factors to achieve better agreement due to computational models being in the gas phase while experiments are often in the solid phase nih.govorientjchem.orgnih.govysu.am.

Beyond vibrational spectroscopy, theoretical methods are also applied to predict other spectroscopic parameters:

NMR Chemical Shifts: Ab initio methods, including fragment-based quantum chemical calculations, are used to predict NMR chemical shifts, providing highly accurate predictions for various molecular structures acs.orgnih.govnih.gov. Machine learning models trained on high-quality experimental datasets can also predict ¹H NMR chemical shifts with remarkable accuracy, surpassing traditional DFT calculations arxiv.orgmdpi.com.

Electronic Properties: Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, energy gaps, and molecular electrostatic potential (MEP) are routinely performed using DFT scientific.netnih.govaip.orgresearchgate.netdergipark.org.tr. These parameters provide insights into electron transfer, chemical reactivity, and potential non-linear optical properties scientific.netnih.gov.

Rotational Spectroscopy: Theoretical methods, such as B3LYP and MP2 with the 6-311++G** level of theory, are used to predict molecular geometry and spectroscopic parameters (e.g., rotational constants, dipole moments) for different conformers of sulfonamides like benzenesulfonamide (BSA), p-toluenesulfonamide (B41071) (PTS), and sulfanilamide (SUA) nih.govcore.ac.uk. These predictions are crucial for understanding conformational landscapes and interpreting experimental rotational spectra nih.govcore.ac.uk.

Spectroscopic and Crystallographic Characterization

Advanced Spectroscopic Methods

Beyond X-ray crystallography, various spectroscopic techniques provide complementary information on the structure, dynamics, and interactions of sulfamide and its related compounds in different states.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a fundamental tool for confirming the structures of sulfonamides and their derivatives in solution. scilit.comacs.orgnih.govrsc.orgscielo.br

¹H NMR Spectroscopy: The chemical shifts of the sulfonamide N-H protons are typically observed in the downfield region of the ¹H NMR spectrum, often appearing as singlet peaks between approximately 8.78 and 11.3 ppm. nih.govresearchgate.netnih.govrsc.org This downfield shift can be attributed to the involvement of these protons in intramolecular hydrogen bonding interactions and their proximity to the electron-withdrawing sulfonyl group. nih.govresearchgate.net Aromatic protons in sulfonamide derivatives typically resonate in the range of 6.51 to 8.09 ppm, while aliphatic protons generally yield signals in the upfield region. nih.govrsc.orgscielo.br Changes in ¹H NMR chemical shifts can also be utilized to study molecular interactions, such as the binding of sulfonamides to micelles, and to estimate binding constants. acs.org

¹³C NMR Spectroscopy: In ¹³C NMR spectra, the characteristic signals for carbon atoms in sulfonamides also provide structural confirmation. Carbonyl carbon atoms, if present in the molecule, typically appear in the downfield region, often around 169 to 181 ppm. researchgate.netrsc.org Aromatic carbons generally show signals between 111.83 and 160.11 ppm. rsc.org Computational methods, such as Density Functional Theory (DFT), are often employed to predict chemical shifts, which generally show good agreement with experimental NMR data. nih.gov

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and understanding the vibrational modes within a molecule. For this compound (H₂N-SO₂-NH₂), the characteristic vibrations of the amino (NH₂) and sulfonyl (SO₂) groups are of primary interest.

Computational studies, such as those employing Density Functional Theory (DFT), have been utilized to predict the vibrational frequencies of this compound. Calculated vibrational frequencies for this compound include modes associated with the scissoring of the NH₂ group and stretching modes of the SO₂ group. Specifically, calculated vibrational frequencies for the this compound NH₂ group have been reported around 705 cm⁻¹, 694 cm⁻¹, and 702 cm⁻¹ conicet.gov.ar. For sulfonamide derivatives generally, the asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in the ranges of 1320–1377 cm⁻¹ and 1134–1159 cm⁻¹, respectively ripublication.commdpi.comrsc.org. The S-N stretching vibration in sulfonamides has been observed around 931 cm⁻¹ mdpi.com. These characteristic bands are fundamental to the identification and structural elucidation of this compound and its derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural features. The electron ionization (EI) mass spectrum of this compound (H₄N₂O₂S) reveals several characteristic fragment ions. The molecular weight of this compound is approximately 96.109 g/mol nist.gov.

The mass spectrum of this compound shows a molecular ion peak at m/z 96. Prominent fragment ions are observed at various m/z values, indicating the successive loss of molecular fragments. Key fragmentation pathways typically observed in sulfonamides include the loss of SO₂ (64 Da) nist.gov. For this compound, significant peaks in the electron ionization mass spectrum include m/z 96 (molecular ion, M⁺), m/z 80 (likely [M-O]⁺ or [M-NH₂]⁺, though specific assignment requires further analysis), m/z 66 (possibly [M-SO]⁺ or [M-NH₂-NH₂]⁺), m/z 64 ([SO₂]⁺), m/z 48 ([SO]⁺), and m/z 32 ([S]⁺ or [NH₂NH₂]⁺) nist.gov. The fragmentation pattern is reproducible and provides valuable structural information about the molecule acdlabs.com.

Table 1: Representative Electron Ionization Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment (Illustrative)
96High[H₄N₂O₂S]⁺ (Molecular Ion)
64High[SO₂]⁺
48Moderate[SO]⁺
32Moderate[S]⁺ or [NH₂NH₂]⁺
.........

Note: The relative intensities are illustrative based on general mass spectrometry principles and common fragmentation patterns for sulfonamides. Specific peak heights would need to be extracted directly from the NIST WebBook spectrum nist.gov.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, typically providing absorption maxima (λmax) in the ultraviolet and visible regions of the electromagnetic spectrum. For many organic compounds, particularly those with conjugated systems or aromatic rings, UV-Vis spectra show distinct absorption bands related to π-π* and n-π* electronic transitions mdpi.com.

Compound Names and PubChem CIDs

Sulfamide in Medicinal Chemistry Research

Sulfamide as a Bioisostere and Pharmacophore

In the realm of medicinal chemistry, sulfamides (R₂NSO₂NR₂) serve as effective bioisosteres for several key functional groups, including amides, ureas, and carbamates researchgate.netyoutube.comekb.egmlsu.ac.in. This strategic bioisosteric replacement is pivotal for optimizing the physicochemical properties of drug candidates, enhancing their potency and selectivity, modulating metabolic pathways, and mitigating off-target toxicity in drug discovery programs drughunter.com. The versatility of sulfamides is further amplified by their capacity to accommodate up to four different substituents across their two nitrogen atoms, thereby offering substantial structural diversity researchgate.net. This functional group is capable of forming multiple electrostatic interactions with protein targets, making it an advantageous substitute for functionalities such as sulfonamide, sulfamate (B1201201), urea (B33335), carbamate, ketoamide, ester, and amide in potential pharmaceutical agents researchgate.net.

A notable example of this compound's clinical application is the broad-spectrum antibiotic Doripenem, which incorporates a monosubstituted this compound pharmacophore researchgate.netyoutube.com. Sulfamides are considered an emerging functional group in drug design, presenting unique opportunities for medicinal chemists to explore novel chemical spaces and potentially secure intellectual property advantages researchgate.nettandfonline.com. While sulfonamides are widely acknowledged as prominent sulfur pharmacophores in drug discovery, sulfamides offer comparable benefits, including high stability, favorable solubility, and the presence of multiple hydrogen bonding donor and acceptor sites, which facilitate interactions with metal ions and amino acid residues tandfonline.comtandfonline.com.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies of this compound derivatives are instrumental in elucidating how specific structural modifications impact their biological activity. Analogous to sulfonamides, which are derivatives of para-aminobenzenesulfonamide (sulfanilamide), the core this compound skeleton is a fundamental structural prerequisite for its observed biological effects youtube.commlsu.ac.in. The ability to introduce diverse substituents on the nitrogen atoms of the this compound group enables precise modulation of its properties and interactions with biological targets researchgate.net.

For instance, in the context of carbonic anhydrase (CA) inhibition, quantitative SAR studies on this compound derivatives (RR'NSO₂NH₂) have aimed to delineate the structural features essential for selective binding to various CA isozymes, such as CA-I and CA-II nih.govsemanticscholar.org. These investigations indicate that substituents characterized by high electronegativity and reduced steric bulk at the R and R' positions of the parent nucleus are conducive to potent and selective carbonic anhydrase-II inhibitory activity nih.govsemanticscholar.org. Such findings provide a robust foundation for the rational design of new this compound derivatives with enhanced inhibitory profiles nih.gov.

Enzyme Inhibition Mechanisms

This compound and its derivatives demonstrate inhibitory activity against a spectrum of enzymes, thereby contributing significantly to various therapeutic domains. Their mechanisms of action frequently involve specific interactions with the enzyme's active site, encompassing metal ion coordination and hydrogen bonding.

Carbonic Anhydrase Inhibition

Sulfamides are recognized inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide acs.orgtandfonline.comresearchgate.netopenaccessjournals.com. Carbonic anhydrase inhibitors (CAIs) find therapeutic applications in conditions such as glaucoma, epilepsy, and various cancers tandfonline.comresearchgate.net. Sulfamides, akin to sulfonamides and sulfamates, are categorized as zinc binders, directly coordinating to the catalytically essential Zn(II) ion within the enzyme's active site acs.orgtandfonline.comopenaccessjournals.comnih.gov. This coordination typically adopts a tetrahedral or trigonal bipyramidal geometry acs.orgtandfonline.com.

The binding mechanism of secondary sulfonamides, and by extension sulfamides, to CAs involves the formation of a coordination bond between the negatively charged nitrogen of the alkylated amino group and the Zn(II) ion in the active site nih.gov. This binding event is intrinsically linked to the deprotonation of the amino group and the protonation of the Zn(II)-bound hydroxide (B78521) nih.gov. While primary sulfonamides generally exhibit high binding affinity, N-methyl-substituted secondary or tertiary sulfonamides often display a comparatively lower affinity nih.gov. Despite certain similarities in binding to aromatic/heterocyclic sulfonamides, the absence of a C-SO₂NH₂ bond in this compound results in a distinct hydrogen-bond network in the vicinity of the catalytic Zn(II) ion, a feature that can be strategically leveraged for the design of more potent CAIs openaccessjournals.com.

Cyclooxygenase (COX) Enzyme Inhibition

Sulfonamide and methyl sulfone groups are pivotal for the selective inhibition of cyclooxygenase-2 (COX-2) jpp.krakow.plnih.govacs.orgwikipedia.orgmdpi.com. COX-2 inhibitors, such as celecoxib, incorporate a sulfonamide moiety jpp.krakow.plnih.govwikipedia.org. The sulfonamide group facilitates crucial hydrogen bond interactions with key amino acid residues within the COX-2 active site, including His90, Arg513, and Gln192, and forms hydrophobic interactions with Phe518 nih.govwikipedia.org. This specific binding contributes to the selective inhibition of COX-2 over COX-1, which possesses a comparatively smaller active site jpp.krakow.placs.orgwikipedia.org. The bulky sulfonamide group in COX-2 inhibitors can sterically hinder the molecule from entering the COX-1 channel, thereby contributing to its selectivity wikipedia.org. The presence of two aromatic rings at adjacent positions on a central scaffold and a sulfonamide or methyl sulfone group on one of the phenyl rings are fundamental structural requirements for potent and selective COX-2 inhibition acs.org.

HIV Protease Inhibition

This compound derivatives have been investigated as inhibitors of HIV protease, an enzyme critical for the replication cycle of the Human Immunodeficiency Virus (HIV) diva-portal.orgdovepress.com. Computational studies have explored the structure-activity relationship of novel this compound derivatives that share structural similarities with cyclic urea candidate drugs, such as mozenavir (B1676773) (DMP-450) diva-portal.org. These this compound inhibitors can adopt a non-symmetrical binding mode, distinguishing them from cyclic ureas diva-portal.org.

A notable example is PNU-109112, a potent HIV-1 protease inhibitor that is a sulfonamide nih.gov. Research indicates that the sulfonamide moiety can displace a water molecule from the active site and establish hydrogen bonds with two isoleucine residues, rather than directly with the catalytic aspartic acids as might be anticipated researchgate.net. This suggests that the sulfonamide group does not function as a transition state analogue in this particular context researchgate.net. The mechanism of sulfonamide cleavage of PNU-109112 by glutathione-S-transferase (GST) involves the nucleophilic attack of GSH on the pyridine (B92270) moiety, leading to the formation of a GS-para-CN-pyridinyl conjugate, the corresponding amine, and sulfur dioxide nih.gov.

Compound Names and PubChem CIDs

Urease Inhibition

Urease, an enzyme containing nickel, plays a crucial role in various pathologies, including peptic ulcers and urinary tract infections, by hydrolyzing urea into ammonia (B1221849) and carbon dioxide. The development of urease inhibitors is a key strategy for treating these conditions. Sulfonamide derivatives have emerged as promising candidates for urease inhibition due to their structural resemblance to urea, allowing them to competitively bind to the enzyme's active site mims.comuni.luuni.lu.

Recent research has explored the conjugation of nonsteroidal anti-inflammatory drugs (NSAIDs) with sulfa drugs, leading to the identification of potent urease inhibitors. For instance, diclofenac (B195802) and mefenamic acid conjugated with various sulfonamides have shown significant inhibitory activity. Studies have reported the competitive urease inhibition of diclofenac conjugated with sulfanilamide (B372717) (IC₅₀ = 3.59 ± 0.07 µM) and sulfacetamide (B1682645) (IC₅₀ = 5.49 ± 0.34 µM) mims.commetabolomicsworkbench.org. Similarly, mefenamic acid conjugated with sulfanilamide (IC₅₀ = 7.92 ± 0.27 µM) and sulfamethoxazole (B1682508) (IC₅₀ = 8.35 ± 0.26 µM) also demonstrated potent competitive inhibition mims.commetabolomicsworkbench.org. Other conjugates, such as diclofenac with sulfathiazole (B1682510) (IC₅₀ = 16.19 ± 0.21 µM), sulfamerazine (B1682647) (IC₅₀ = 9.50 ± 0.28 µM), and sulfaguanidine (B1682504) (IC₅₀ = 4.35 ± 0.23 µM), exhibited a mixed mode of urease inhibition metabolomicsworkbench.org. Naproxen conjugated with sulfanilamide (IC₅₀ = 6.69 ± 0.11 µM), sulfathiazole (IC₅₀ = 5.82 ± 0.28 µM), and sulfaguanidine (IC₅₀ = 5.06 ± 0.29 µM) were also found to be potent competitive urease inhibitors nih.gov.

Molecular docking and dynamic simulation analyses have been instrumental in elucidating the binding poses and stability of these inhibitors within the urease enzyme, confirming their stable complex formation and competitive or mixed-mode inhibition mechanisms mims.comuni.luuni.lu. Furthermore, novel this compound-hydroxamic acids incorporating piperazine (B1678402) or piperidine (B6355638) segments have been synthesized and evaluated as urease inhibitors. Many of these compounds demonstrated higher potency than the clinically used inhibitor acetohydroxamic acid (AHA, IC₅₀ = 23.4 ± 1.6 µM), with the most active inhibitor (compound d4) being over 80 times more potent (IC₅₀ = 0.29 µM) citeab.com. These findings underscore the potential of this compound-derived structures in developing new pharmacological agents for urease-related diseases.

Table 1: Select Sulfonamide Conjugates and Their Urease Inhibition (IC₅₀ values)

Conjugate (Sulfonamide Component)IC₅₀ (µM)Mode of InhibitionReference
Diclofenac-Sulfanilamide3.59 ± 0.07Competitive mims.commetabolomicsworkbench.org
Diclofenac-Sulfacetamide5.49 ± 0.34Competitive mims.commetabolomicsworkbench.org
Mefenamic Acid-Sulfanilamide7.92 ± 0.27Competitive mims.commetabolomicsworkbench.org
Mefenamic Acid-Sulfamethoxazole8.35 ± 0.26Competitive mims.commetabolomicsworkbench.org
Diclofenac-Sulfaguanidine4.35 ± 0.23Mixed metabolomicsworkbench.org
Naproxen-Sulfaguanidine5.06 ± 0.29Competitive nih.gov
This compound-hydroxamic acid d40.29Mixed citeab.com
Thiourea (B124793) (Standard)17.814 ± 0.096- nih.gov
Acetohydroxamic Acid (Standard)23.4 ± 1.6- citeab.com

Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) Pathway Modulation

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical intracellular signaling cascade involved in various physiological processes, including immune responses and inflammation. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers. JAK inhibitors are a class of immune-modulating medications that interfere with this pathway by inhibiting the activity of one or more of the JAK family enzymes (JAK1, JAK2, JAK3, TYK2) uni.lunih.gov. These inhibitors primarily function by blocking the ATP binding site on JAKs, thereby preventing their phosphorylation and subsequent activation of STAT proteins, which ultimately modulates gene expression nih.govfishersci.pt.

While the broader class of sulfonamide derivatives has been explored in the context of JAK/STAT pathway modulation, with some sulfonamide-containing compounds being developed as JAK inhibitors (e.g., PF-04965842 as a selective JAK1 clinical candidate fishersci.ca), direct research specifically on the chemical compound this compound (H₂NSO₂NH₂) as a JAK/STAT pathway modulator is not prominently detailed in the provided literature. The discussion around "sulfonamide" in this context generally refers to the diverse chemical class, rather than the specific simple compound this compound. Tofacitinib, a well-known JAK inhibitor, is a selective inhibitor of JAK3, also inhibiting JAK1 and JAK2 to a lesser extent, thereby blocking cytokine signaling and impacting T cell differentiation uni.lufishersci.ca. The ability of JAK inhibitors to suppress pro-inflammatory cytokines makes them valuable in treating inflammatory diseases and certain cancers uni.lunih.gov.

Tyrosyl DNA Phosphodiesterase Inhibition

Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is an enzyme responsible for repairing DNA damage caused by topoisomerase I (Top1) inhibitors, which are a class of anticancer drugs. Inhibiting Tdp1 can enhance the cytotoxicity of Top1-targeting chemotherapies, making Tdp1 an attractive target in cancer research.

Research has identified piperidinyl sulfamides as a class of compounds with Tdp1 inhibitory activity. Specifically, piperidinyl this compound aminoester NSC 750706 (Compound 18) demonstrated significant inhibition of Tdp1 with an IC₅₀ value of 23.7 µM guidetopharmacology.orgfishersci.dk. Molecular docking studies have confirmed that this compound binds to the Tdp1 enzyme in a manner similar to known Tdp1 inhibitors, suggesting a plausible mechanism of action fishersci.dk. The presence of a sulfonamide moiety has been highlighted as potentially important for Tdp1 inhibition in some compounds fishersci.dk. However, it is noteworthy that not all sulfonamide-containing structures exhibit Tdp1 inhibitory activity; for instance, certain indenoisoquinoline sulfonates and sulfonamides were found to be inactive against Tdp1, indicating that the specific structural context and position of the sulfonamide group are critical for activity. The development of Tdp1 inhibitors, particularly those that can act as dual inhibitors with Top1, represents a promising avenue for enhancing anticancer therapies.

Table 2: Select this compound/Sulfonamide Derivatives and Their Tdp1 Inhibition

CompoundIC₅₀ (µM)ClassReference
Piperidinyl this compound aminoester (NSC 750706)23.7Piperidinyl this compound guidetopharmacology.orgfishersci.dk

Trypanothione Reductase Inhibition

Trypanothione reductase (TryR) is a flavoenzyme unique to trypanosomatid parasites, such as Trypanosoma and Leishmania species, which are responsible for neglected tropical diseases like Chagas disease, sleeping sickness, and leishmaniasis. Since TryR is absent in mammalian hosts, it represents an attractive and selective target for the development of new antitrypanosomal and antileishmanial drugs.

Studies have investigated sulfonamide and urea derivatives of quinacrine (B1676205) for their ability to inhibit TryR. These derivatives have shown superior TryR inhibitory properties compared to the parent compound, quinacrine, with some compounds exhibiting up to 40 times greater potency. Notably, sulfonamide derivatives were generally found to be more active than their urea counterparts in inhibiting TryR. This inhibition of TryR in vitro often correlates with antiparasitic activity against various Trypanosoma and Leishmania strains. While some sulfonamide-metal complexes have been explored for their anti-Trypanosoma cruzi activity, they did not consistently inhibit TryR, although some showed DNA binding properties. The continued exploration of sulfonamide-based scaffolds for TryR inhibition holds significant promise for addressing these debilitating parasitic diseases.

DNA Binding and Intercalation Studies

The interaction of small molecules with DNA is a critical aspect of drug discovery, particularly for anticancer and antimicrobial agents. Sulfonamide derivatives have been extensively studied for their ability to bind to and interact with DNA, influencing its structure and function.

Research indicates that sulfonamide derivatives can interact with DNA through various mechanisms, including mixed-mode binding, which combines partial intercalation and groove binding. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA helix, while groove binding occurs when a molecule interacts with the minor or major grooves of the DNA. Studies using techniques such as UV-visible spectroscopy, fluorescence, cyclic voltammetry, and viscometry, along with molecular docking, have provided insights into these interactions. For instance, certain sulfonamide derivatives (e.g., YM-1, YM-2, and YM-3) have been shown to bind to calf thymus DNA, with YM-1 exhibiting stronger and more spontaneous binding characteristics, involving hydrogen bonds and hydrophobic interactions with DNA base pairs.

Furthermore, sulfonamide-substituted 8-hydroxyquinoline (B1678124) derivatives and their transition metal complexes have demonstrated the ability to bind to DNA by intercalation via the ligand into the base pairs. The specific nature of the N-sulfonamide derivative can significantly influence the type of interaction with DNA. Beyond simple binding, some sulfonamide-metal complexes have also shown the capacity to cleave DNA, with their DNA-damaging propensity correlating with their binding affinity. The selective stabilization of triplex DNA by anthraquinone (B42736) sulfonamide derivatives through intercalation further highlights the diverse DNA-binding capabilities of sulfonamide-containing compounds. These studies provide a foundation for designing new this compound-based molecules with tailored DNA interaction profiles for therapeutic applications.

Immunological Responses and Hypersensitivity Mechanisms Related to Sulfonamide Metabolism

It is important to clarify that while this section addresses immunological responses and hypersensitivity mechanisms related to "sulfonamide metabolism," the primary focus of the existing research in this area pertains to the broader class of sulfonamide drugs (e.g., sulfonamide antibiotics) rather than the specific chemical compound "this compound" (H₂NSO₂NH₂) itself. This compound, as a simple inorganic compound, does not typically undergo the complex metabolic pathways associated with drug-like sulfonamides that lead to immunological responses. The mechanisms discussed below are generally attributed to the metabolism of sulfonamide pharmaceuticals.

Hypersensitivity reactions to sulfonamide drugs are well-documented and can range from mild cutaneous rashes to severe, life-threatening conditions such as Stevens-Johnson Syndrome (SJS), Toxic Epidermal Necrolysis (TEN), and Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS). These reactions are often mediated by immune mechanisms involving IgE and T cells.

A key aspect of sulfonamide-induced hypersensitivity, particularly with sulfonamide antibiotics like sulfamethoxazole, involves their metabolism. The N4 amino nitrogen present in these antibiotic sulfonamides can be metabolized to form reactive intermediates, such as hydroxylamines (e.g., SMX-NOH) and nitroso compounds (e.g., SMX-NO). These reactive metabolites are highly electrophilic and can bind covalently to cellular proteins, forming hapten-protein adducts. These adducts can then be recognized by the immune system, leading to T-cell activation and subsequent immune responses. Additionally, the N1 heterocyclic ring found in some sulfonamide antibiotics is implicated in type I hypersensitivity reactions.

In contrast, non-antibiotic sulfonamide drugs (e.g., some diuretics or NSAIDs containing a sulfonamide moiety) generally lack the N4 arylamine group and the specific N1 heterocyclic ring structures that are critical for the formation of these reactive metabolites and the induction of type I hypersensitivity reactions. Consequently, the risk of cross-reactivity between antibiotic and non-antibiotic sulfonamides is considered low, and reported "sulfa allergies" often refer to reactions to specific antibiotic sulfonamides rather than a general hypersensitivity to all sulfur-containing drugs. The immunological determinant of IgE-mediated responses to sulfonamide antibiotics is the N1 heterocyclic ring, which is absent in non-antibiotic sulfonamides, further supporting the unlikelihood of cross-reactivity.

Applications of Sulfamide in Catalysis Beyond Synthesis

Asymmetric Catalysis Utilizing Chiral Sulfamides

Chiral sulfamides have emerged as effective catalysts in asymmetric synthesis, enabling the formation of enantiomerically enriched products. These catalysts often leverage the unique hydrogen-bonding capabilities and tunable acidity of the sulfamide moiety to control stereoselectivity. rsc.orgresearchtrends.netarkat-usa.orgresearchgate.net

One notable application involves the use of chiral bis-sulfonamides as ligands in metal-catalyzed reactions. For instance, chiral bis-sulfonamide ligands, in conjunction with titanium tetraisopropoxide (Ti(OiPr)₄), have been shown to catalyze the enantioselective addition of diethylzinc (B1219324) to aldehydes, yielding products with high enantiomeric excesses (ee). researchtrends.net Specifically, a camphordisulfonamide ligand, when used with Ti(OiPr)₄, catalyzed the addition of diethylzinc to aliphatic aldehydes with 92-96% ee. researchtrends.net

Another area of development is the catalytic asymmetric diamination of conjugated dienes. In this context, cyclic sulfamides with two adjacent chiral centers have been synthesized in high yields and high enantiomeric excesses (up to 93% ee) using palladium(0) catalysts (e.g., Pd₂(dba)₃) in combination with chiral phosphoramidite (B1245037) ligands. nih.govorganic-chemistry.org This method provides a direct and efficient route to optically active cyclic sulfamides. nih.gov

Furthermore, chiral magnesium bis(sulfonamide) complexes have been employed as catalysts for the enantioselective amination of N-acyloxazolidinones, offering a catalytic approach to the synthesis of arylglycines. acs.orgscilit.com These complexes effectively merge the enolization process with the enantioselective bond formation. acs.org

Recent advancements also include the catalytic enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides via chiral palladium-catalyzed N-allylation. nih.gov This highlights the expanding scope of chiral this compound applications in constructing complex molecular architectures with controlled axial chirality. nih.gov

Organocatalytic Applications

This compound derivatives have proven to be valuable organocatalysts, particularly in transformations that rely on hydrogen bonding for substrate activation. tandfonline.comtandfonline.comnih.govresearchgate.net Their ability to form dual hydrogen bonds to electrophiles, similar to urea (B33335) and thiourea (B124793) catalysts, makes them potent activators. rsc.orgtandfonline.com

A key application is in the asymmetric Michael addition reactions. Chiral bifunctional organocatalysts featuring a this compound moiety as a hydrogen bonding donor have been developed for the Michael addition of cyclic ketones to nitroolefins. tandfonline.comtandfonline.comrsc.org These catalysts have achieved high yields (up to 97%) and excellent stereoselectivities (up to >50:1 diastereoselectivity and 96% enantioselectivity). tandfonline.comtandfonline.com The proposed mechanism involves the this compound activating the nitroolefin via hydrogen bonding, while a pyrrolidine (B122466) moiety in the catalyst forms an enamine with the carbonyl compound, facilitating the nucleophilic attack. tandfonline.comtandfonline.com

The enhanced acidity of the N-H bonds in sulfamides compared to ureas or thioureas contributes to their effectiveness as hydrogen bond donors, potentially leading to stronger activation of substrates. tandfonline.comrsc.orgtandfonline.comarkat-usa.org Studies have shown that bifunctional sulfonamide organocatalysts can efficiently catalyze conjugate additions of 1,3-dicarbonyl compounds to β-nitrostyrenes, achieving yields up to 91% and enantiomeric excesses up to 79%. nih.gov The correlation between catalyst acidity and reaction enantioselectivity has been observed in these systems. nih.gov

Sulfonamides have also been explored as hydrogen-atom transfer catalysts, enabling regioselective alkylation of C(sp³)–H bonds adjacent to heteroatoms, often in combination with photoredox catalysis. acs.org This demonstrates their utility in C-H functionalization reactions. acs.org

Anion-Binding Catalysis

Sulfamides, particularly N,N'-disubstituted sulfamides, are recognized for their capacity to act as hydrogen-bond donors and acceptors, making them suitable for anion-binding catalysis. nih.govscispace.comrsc.orgdissertation.com This property allows them to interact with and activate anionic species, influencing reaction pathways. researchgate.net

While traditional hydrogen-bond donors like thioureas and squaramides have been widely explored in this field, sulfamides offer a unique structural motif for anion recognition and activation. nih.govrsc.orgresearchgate.netwikipedia.org The utilization of sulfamides in anion-binding catalysis is gaining attention, especially in areas such as polymerization. scispace.comrsc.orgresearchgate.net For instance, anion-binding catalysis strategies have been reported for living cationic polymerization, where hydrogen-bond donors can reversibly activate dormant covalent bonds by dynamically binding and dissociating with counteranions, thereby enabling controlled polymer synthesis. researchgate.net Although classical hydrogen-bond donors like this compound, urea, thiourea, and squaramide with certain substituents may not always exhibit the expected catalytic activity or optimal solubility and anion affinity in specific polymerization contexts, their fundamental ability to engage in anion-binding interactions remains a promising avenue for catalytic design. researchgate.net

The development of new synthetic methods for unsymmetrical sulfamides, such as through Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry, is expected to further expand their application in anion-binding catalysis and materials science by providing access to a broader range of this compound-containing structures. nih.govscispace.comrsc.orgdissertation.com

Environmental Chemistry and Degradation Pathways of Sulfamide Compounds

Photodegradation Mechanisms and Kinetics

Photodegradation is a significant abiotic transformation pathway for sulfonamide compounds in aquatic environments, driven by exposure to sunlight. This process can occur through direct or indirect mechanisms, each with distinct kinetics and reactive species involved.

Direct Photolysis

Direct photolysis involves the direct absorption of solar light (primarily UV radiation) by the sulfamide molecule, leading to its chemical transformation fishersci.nofishersci.ca. The efficiency and rate of direct photolysis are influenced by several factors, including light intensity, pH, and the concentrations of organic and inorganic solutes in the water nih.gov. For instance, studies on sulfisoxazole, a sulfonamide antibiotic, have shown that direct photolysis can be relatively rapid, with reported half-lives of 3.1 hours under acidic conditions and 11.7 hours under neutral conditions fishersci.se. The photolysis of sulfonamides often results in homolytic α-cleavage at either bond to the SO₂ group, with the N–S bond scission being a major pathway fishersci.no. Sulfonamides containing a five-membered heterocyclic group tend to exhibit faster direct photolysis rates fishersci.ca.

Indirect Photolysis by Reactive Intermediates (e.g., Hydroxyl Radicals, Carbonate Radicals, Dissolved Organic Matter)

Indirect photolysis occurs when this compound reacts with photochemically produced reactive intermediates (PPRIs) generated in the water column fishersci.ca. Key reactive species involved in the indirect photodegradation of sulfonamides include hydroxyl radicals (•OH), carbonate radicals (CO₃•⁻), and singlet oxygen (¹O₂) fishersci.nofishersci.cafishersci.cauni.luwikidoc.orgwikidata.org.

Hydroxyl Radicals (•OH): Hydroxyl radicals are potent oxidants, formed through the sunlight photolysis of nitrate (B79036) and natural organic matter (NOM) in natural waters wikidoc.orgwikidata.orgbmrb.io. They react non-selectively with a wide range of organic compounds, including sulfonamides, at high reaction rates wikidoc.orgwikidata.org. Studies on sulfamethoxazole (B1682508) degradation, for example, confirm hydroxyl radicals as dominant oxidizing agents uni.lu.

Carbonate Radicals (CO₃•⁻): Carbonate radicals are selective transient species with high oxidation potential, primarily formed through reactions between bicarbonate/carbonate ions and hydroxyl radicals fishersci.cafishersci.cawikidoc.org. They can play a significant role in the indirect photolysis of organic contaminants, particularly in waters with high bicarbonate concentrations wikidoc.org.

Dissolved Organic Matter (DOM): Dissolved organic matter (DOM), also referred to as colored dissolved organic matter (cDOM), significantly influences indirect photolysis. DOM can act as a photosensitizer, generating reactive species, or as a radical scavenger, inhibiting degradation by competing for reactive intermediates fishersci.nofishersci.canih.govwikidata.orgbmrb.iouni.lunih.gov. In some cases, DOM can also act as a radiation filter, reducing the penetration of light and thus affecting direct photolysis bmrb.io.

The relative contribution of direct versus indirect photolysis can vary depending on water composition. In waters with high nitrate concentrations, reactions mediated by hydroxyl radicals are often predominant bmrb.io.

Microbial Degradation Processes and Biotransformation Pathways

Microbial degradation is a primary pathway for the dissipation of sulfonamide compounds in both natural and engineered ecosystems wikipedia.orgnih.govuni.lumims.com. Microorganisms, including various bacterial genera, possess metabolic pathways to biotransform and, in some cases, utilize sulfonamides as their sole carbon and energy source uni.luprobes-drugs.orgwikipedia.org.

Key enzymatic processes often involve flavin-dependent monooxygenases and flavin reductase, encoded by genes such as sadA, sadB, and sadC uni.luuni.lu. The main biotransformation pathways for sulfonamides typically involve:

Modification of the amino (N¹H₂-) moiety: This can include reactions like formylation or acetylation wikipedia.org.

Destruction of the sulfonamide bridge (-SO₂-N¹¹H-) moiety: This often occurs through cleavage of S-N bonds, particularly for sulfonamides with five-membered heterocyclic rings wikipedia.org.

Hydroxylation of the benzene (B151609) ring and oxidation of the amine group: These reactions lead to the formation of hydroxylated products wikipedia.orgwikipedia.org.

For example, Arthrobacter strains D2 and D4 have been shown to degrade sulfadiazine (B1682646) as a sole carbon source, producing 12 biodegradation products, with 2-amino-4-hydroxypyrimidine identified as a principal intermediate towards pyrimidine (B1678525) ring cleavage probes-drugs.org. The degradation rates can be influenced by the presence of other background nutrients, such as glucose or humic acid wikipedia.org.

Adsorption and Mobility in Environmental Matrices

Sulfonamide compounds generally exhibit weak adsorption to soil particles, leading to high mobility in environmental matrices such as soil and water. This weak sorption potential means that sulfonamides can be readily transported through soil to groundwater (leaching) or surface water (runoff).

The adsorption behavior of sulfonamides is significantly influenced by several environmental factors:

pH: Decreasing pH values lead to increased sorption potential of sulfonamides on soil material, typically in the pH range of 4.0-8.0. This is attributed to the abundance of neutral and positively charged sulfonamide species at lower pH, which can electrostatically bind to sorption sites on soil surfaces.

Organic Carbon Content: Higher organic carbon content in soil generally correlates with increased adsorption.

Ionic Strength and Clay Content: These factors also play a role in altering the sorption mechanisms and the extent of adsorption.

The R substituent at the base of the sulfonamide structure also plays an important role in the adsorption process. The low sorption of sulfonamides can also impact their bioavailability for microbial degradation, as increased adsorption does not always directly translate to a proportional reduction in degradation.

Impact of Environmental Factors on Degradation (e.g., pH, Halogen Ions, Organic Matter)

Environmental factors exert a profound influence on the degradation kinetics and pathways of this compound compounds.

pH: pH is a critical factor affecting both photodegradation and microbial degradation. It influences the speciation of sulfonamides in solution, their absorbance properties, and thus their photoreactivity nih.govfishersci.se. For instance, sulfamethoxazole degradation by electron beam irradiation was most efficient at lower pH values, with the degradation rate constant decreasing as pH increased uni.lu. In microbial degradation, soil pH directly impacts the survival and activity of microorganisms, as well as the chemical forms and bioavailability of pollutants.

Halogen Ions (e.g., Cl⁻, Br⁻): Halogen ions can influence photodegradation processes. Chloride (Cl⁻) and bromide (Br⁻) ions can scavenge hydroxyl radicals, potentially inhibiting indirect photodegradation nih.govuni.lu. However, in some cases, triplet-induced halogenation in the presence of Cl⁻ can promote sulfonamide photolysis.

Organic Matter: Dissolved organic matter (DOM) or natural organic matter (NOM) has a multifaceted impact. As discussed in indirect photolysis, DOM can act as a photosensitizer or a radical scavenger fishersci.nofishersci.canih.govwikidata.orgbmrb.iouni.lunih.gov. In microbial degradation, soil organic matter content is a significant factor affecting the sorption and subsequent bioavailability of antibiotics.

Transformation Products and their Persistence

The degradation of this compound compounds in the environment leads to the formation of various transformation products (TPs) through both abiotic (e.g., photolysis, hydrolysis) and biotic (e.g., microbial) processes nih.govwikipedia.org. These TPs can have different chemical properties and toxicological profiles compared to their parent compounds.

Common transformation products identified for sulfonamides include:

Sulfanilamide (B372717) and its hydroxylated derivatives fishersci.se.

N-acetylated products: Such as N-acetylsulfamethoxazole, N-acetylsulfapyridine, and N-acetylsulfamethazine, which are often derived from biological metabolism in humans or animals.

Hydroxylated sulfonamides: For example, 5-hydroxysulfapyridine.

Aniline (B41778) moiety oxidation products: Such as 4-aminophenol (B1666318) and 1,4-benzoquinone (B44022) wikipedia.orguni.luwikipedia.org.

Ring cleavage products: For instance, 1,2,4-trihydroxybenzene from the further degradation of 4-aminophenol uni.lu.

A significant concern is that some transformation products may exhibit enhanced toxicity or increased recalcitrance compared to the parent compounds, posing new challenges for environmental risk assessment and management wikipedia.org. Many TPs remain unidentified, and comprehensive microbial risk assessments for these products are often lacking. Therefore, understanding the persistence and environmental occurrence of these transformation products is crucial for a complete assessment of the environmental impact of this compound compounds nih.gov.

Sulfamide in Materials Science

Polysulfamide Synthesis and Characterization

Polysulfamides, the −SO₂– analogues of polyureas, represent an intriguing class of polymers with distinct physical properties. The synthesis of polysulfamides has been significantly advanced through the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click polymerization of AB-type monomers. This step-growth process allows for structural modulation of the polymer backbone by incorporating various aliphatic or aromatic amines.

Characterization of synthesized polysulfamides typically involves techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal properties, and size-exclusion chromatography (SEC), nuclear magnetic resonance (NMR), powder X-ray diffraction (XRD), and infrared (IR) spectroscopy for structural and morphological insights. These methods reveal that the versatility of SuFEx polymerization enables the creation of polysulfamides with high thermal stability and tunable glass-transition temperatures and crystallinity, which are highly dependent on the backbone structure between repeating this compound units.

Thermal Stability and Glass Transition Temperatures

Polysulfamides exhibit high thermal stability, with decomposition temperatures (Td) recorded at 5% mass loss typically ranging between 188 and 270 °C. The glass-transition temperatures (Tg) of polysulfamides can vary significantly, from as low as 46 °C for polymers with aliphatic segments to over 170 °C for those characterized by stiffer aromatic and cyclic repeating motifs. For instance, poly-3j and poly-3l, containing aliphatic segments, showed Tg values of 46 °C and 49 °C, respectively, while poly-3f, poly-3k, and poly-3n, with aromatic and cyclic structures, exhibited Tg values above 170 °C. The hydrogen-bonding ability of polythis compound chains and the resulting crystallinity of the materials are drastically affected by the structure of the repeating units, influencing their thermal and mechanical properties.

Polymer TypeDecomposition Temperature (Td at 5% mass loss)Glass Transition Temperature (Tg) Range
Synthesized Polysulfamides (General)188–270 °C77–192 °C
Polysulfamides with Aliphatic Segments (e.g., poly-3j, poly-3l)N/A46–49 °C
Polysulfamides with Aromatic/Cyclic Motifs (e.g., poly-3f, poly-3k, poly-3n)N/A

Q & A

Q. What analytical techniques are recommended for characterizing sulfamide derivatives in synthetic chemistry?

Key methods include nuclear magnetic resonance (NMR) for structural elucidation, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., symmetric/asymmetric S–O stretches at ~1100 cm⁻¹ and ~1300 cm⁻¹), and X-ray photoelectron spectroscopy (XPS) to quantify sulfur bonding environments (e.g., this compound moieties at S2p₃/₂ peaks of 168.4 eV). These techniques validate purity and structural integrity, especially for novel compounds .

Q. What safety precautions are critical when handling this compound in laboratory settings?

this compound decomposes in humid environments, releasing nitrogen/sulfur oxides and ammonia. Use dry storage conditions , wear chemical-resistant gloves and protective eyewear , and work in a fume hood to avoid inhalation. Post-synthesis, ensure proper disposal of residues to prevent environmental contamination .

Q. How can researchers ensure reproducibility in this compound synthesis?

Document reaction parameters (e.g., solvent, temperature, stoichiometry) rigorously. For example, using DABCO-bis(sulfur dioxide) (DABSO) as a sulfur dioxide source requires anhydrous conditions and inert gas purging to prevent side reactions. Include purity validation (e.g., elemental analysis) and cross-reference synthetic protocols from peer-reviewed studies .

Q. What spectroscopic indicators assess the crystallinity of polysulfamides?

FTIR peaks for symmetric (~1100 cm⁻¹) and asymmetric (~1300 cm⁻¹) S–O stretches correlate with crystallinity. Complement with X-ray diffraction (XRD) to confirm lattice structure and hydrogen-bonding patterns in self-assembled systems .

Advanced Research Questions

Q. How can computational methods like CoMFA optimize this compound-based anticonvulsant design?

Comparative Molecular Field Analysis (CoMFA) models correlate 3D molecular fields with bioactivity. For sulfamides, train models using in vivo data (e.g., maximal electroshock (MES) tests in rodents) to predict Na⁺ channel inhibition. Validate with synthesized derivatives (e.g., JNJ-26489112) and refine using molecular dynamics simulations .

Q. What methodologies optimize this compound-functionalized self-assembled monolayers (SAMs) on gold surfaces?

Use 4-aminothiophenol (4-ATP) to anchor SAMs, then react with this compound precursors (e.g., ArSO₂NHOSO₂Ar). Monitor conversion rates (31–47%) via XPS by comparing this compound S2p signals with bound/unbound sulfur. Optimize hydrolysis conditions (e.g., pH 3–5, 50°C) to cleave this compound linkages reversibly .

Q. How does stable isotope analysis trace this compound precursors in forensic investigations?

Isotopic signatures (e.g., δ¹³C, δ¹⁵N) in this compound precursors persist through synthesis. For example, tetrodotoxin (TETS) derived from this compound can be traced to its source using gas chromatography-isotope ratio mass spectrometry (GC-IRMS) . This method differentiates batches with >95% confidence .

Q. What in vitro/in vivo models evaluate this compound-derived anticonvulsants?

In vitro : Patch-clamp assays on neuronal cells to measure voltage-gated Na⁺/Ca²⁺ channel blockade. In vivo : MES tests in rodents for generalized seizures, and pentylenetetrazole (PTZ) tests for absence seizures. Include toxicity profiling (e.g., rotarod tests for motor impairment) .

Q. How do this compound linkers enhance antibody-drug conjugate (ADC) stability?

this compound’s hydrolytic stability under physiological conditions (pH 7.4, 37°C) prevents premature drug release. For example, Synaffix’s this compound linkers in ADCs improve plasma half-life by resisting serum esterases. Validate linker integrity via LC-MS and in vivo pharmacokinetic studies .

Q. What environmental factors influence this compound decomposition pathways?

Moisture accelerates hydrolysis into NH₃ and SOₓ, while UV exposure induces photolytic breakdown. Use thermogravimetric analysis (TGA) to assess thermal stability and HPLC-MS to identify degradation products under controlled humidity/temperature .

Methodological Guidelines

  • Data Contradictions : If XPS and FTIR data conflict (e.g., unexpected S–O peak shifts), re-examine sample preparation (e.g., solvent residues) and cross-validate with elemental analysis .
  • Experimental Design : For SAM studies, include controls (e.g., unfunctionalized gold surfaces) and triplicate measurements to account for surface heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.